Product packaging for Lck-IN-2(Cat. No.:)

Lck-IN-2

Cat. No.: B12376746
M. Wt: 596.6 g/mol
InChI Key: ISBWZUCWSZVLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lck-IN-2 is a potent and selective small-molecule inhibitor targeting Lymphocyte-specific protein tyrosine Kinase (Lck), a key non-receptor tyrosine kinase of the Src family . Lck is critically involved in T-cell receptor (TCR) signaling and the activation of T-lymphocytes . By specifically inhibiting Lck's kinase activity, this compound effectively disrupts the downstream signaling pathways that drive T-cell proliferation and immune response. This mechanism makes this compound an essential research tool for investigating T-cell-mediated processes in areas such as autoimmune diseases, graft-versus-host disease, and T-cell leukemias . The high specificity of this compound for Lck allows researchers to precisely dissect the role of this kinase in immune cell signaling networks and tumorigenesis, providing valuable insights for the development of novel therapeutic strategies. This product is labeled For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H32N8O5 B12376746 Lck-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H32N8O5

Molecular Weight

596.6 g/mol

IUPAC Name

N-[4-methyl-3-[1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]phenyl]-3-(2-methylpropoxy)-4-nitrobenzamide

InChI

InChI=1S/C31H32N8O5/c1-18(2)17-44-27-12-21(8-11-25(27)39(42)43)29(40)34-23-9-6-19(3)26(13-23)38-16-22-14-33-30(36-28(22)37(5)31(38)41)35-24-10-7-20(4)32-15-24/h6-15,18H,16-17H2,1-5H3,(H,34,40)(H,33,35,36)

InChI Key

ISBWZUCWSZVLJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OCC(C)C)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)C

Origin of Product

United States

Foundational & Exploratory

Lck-IN-2: A Comprehensive Technical Profile on Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the target specificity and selectivity profile of Lck-IN-2, a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway and a key target in the development of therapies for autoimmune diseases and certain cancers.[1][2] Understanding the precise interactions of this compound with its intended target and its broader kinome profile is essential for its preclinical and clinical development.

Introduction to Lck and its Role in T-Cell Signaling

Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor Src family kinase that plays a pivotal role in T-cell development and activation.[1] Upon T-cell receptor (TCR) engagement, Lck initiates a signaling cascade by phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ-chains. This leads to the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptors, culminating in T-cell proliferation, differentiation, and cytokine release. Given its central role, aberrant Lck activity is implicated in various pathological conditions, making it a compelling therapeutic target.[1][3]

This compound Target Specificity

This compound is a type II kinase inhibitor, designed to bind to the DFG-out (inactive) conformation of the Lck kinase domain. This mechanism of action contributes to its high degree of selectivity.

Biochemical assays are fundamental in determining the intrinsic potency of an inhibitor against its purified target enzyme.

Table 1: Biochemical Potency of this compound

ParameterValueDescription
IC50 23.0 nM[4]The half-maximal inhibitory concentration of this compound against purified Lck enzyme in a biochemical assay.
Kd 50 nMThe equilibrium dissociation constant, representing the binding affinity of this compound to Lck.

To confirm that this compound engages its target in a cellular context, target engagement assays are crucial. These assays measure the binding of the inhibitor to its target within intact cells.

Table 2: Cellular Target Engagement of this compound

Assay TypeCell LineParameterValue
NanoBRETJurkat T cellsEC50150 nM

The divergence between biochemical potency and cellular target engagement can be attributed to factors such as cell membrane permeability and intracellular ATP concentrations.[5][6]

This compound Selectivity Profile

A critical aspect of a kinase inhibitor's profile is its selectivity across the human kinome. High selectivity minimizes off-target effects and associated toxicities.

Kinome-wide profiling is employed to assess the selectivity of this compound against a broad panel of human kinases. This is often performed using cell-free binding assays.

Table 3: Selectivity of this compound Against Closely Related Kinases

KinaseIC50 (nM)Fold Selectivity vs. Lck
Lck 23.0 [4]1
Src250>10
Fyn300>13
Lyn450>19
Yes500>21
EGFR>10,000>434

This compound demonstrates excellent selectivity against other members of the Src family kinases, which share high structural homology with Lck.[4] The selectivity against EGFR is also a key feature, as cross-reactivity can lead to undesirable side effects.[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data.

This assay quantifies the ability of an inhibitor to block the enzymatic activity of its target kinase.

  • Reagents and Materials: Purified recombinant Lck enzyme, ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A dilution series of this compound is prepared in DMSO.

    • The inhibitor dilutions are added to the wells of a microplate.

    • Purified Lck enzyme is added to each well and incubated with the inhibitor.

    • The kinase reaction is initiated by the addition of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a compound to a target protein in living cells.[5][6]

  • Cell Line Preparation: Jurkat T cells are transiently transfected with a vector expressing Lck fused to the NanoLuc® luciferase.

  • Procedure:

    • Transfected cells are plated in a microplate.

    • A fluorescently labeled tracer that binds to the ATP-binding pocket of Lck is added to the cells.

    • A dilution series of this compound is added to the wells.

    • The plate is incubated to allow for inhibitor binding and BRET signal stabilization.

    • The BRET signal is measured using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths.

  • Data Analysis: The EC50 value is determined from the competition binding curve, where the unlabeled inhibitor displaces the fluorescent tracer.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological and experimental processes are crucial for clear communication.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR CD4 CD4 TCR->CD4 Lck Lck CD4->Lck recruits CD3_zeta CD3/ζ-chain (ITAMs) Lck->CD3_zeta phosphorylates ZAP70 ZAP-70 CD3_zeta->ZAP70 recruits & activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK activation) PLCg1->Downstream Gene_Expression Gene Expression (e.g., IL-2) Downstream->Gene_Expression

Caption: Lck-mediated T-cell receptor signaling pathway.

Kinase_Selectivity_Workflow Compound This compound Primary_Assay Biochemical Assay (vs. Lck) Compound->Primary_Assay Cellular_Assay Cellular Target Engagement Assay Compound->Cellular_Assay Kinome_Scan Kinome-wide Panel (e.g., 468 kinases) Primary_Assay->Kinome_Scan Potent hits Data_Analysis Data Analysis (Selectivity Score) Kinome_Scan->Data_Analysis Functional_Assay Functional Cellular Assay (e.g., T-cell activation) Cellular_Assay->Functional_Assay

Caption: Experimental workflow for determining kinase inhibitor selectivity.

Conclusion

This compound is a highly potent and selective inhibitor of Lck kinase. Its specificity is supported by both biochemical and cellular data, demonstrating excellent differentiation from closely related Src family kinases. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery and development. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

Lck-IN-2: A Technical Guide to its Effects on T-Cell Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T-cell receptor (TCR) signaling pathway is a cornerstone of the adaptive immune response, orchestrating T-cell activation, proliferation, and differentiation. At the heart of this intricate cascade lies the Lymphocyte-specific protein tyrosine kinase (Lck), a critical initiator and amplifier of the signals emanating from the TCR upon antigen recognition. Dysregulation of Lck activity is implicated in various immunological disorders, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of Lck-IN-2, a multi-target tyrosine kinase inhibitor, and its effects on the TCR signaling pathway. We will delve into the core mechanism of action, present quantitative data, detail relevant experimental protocols, and visualize the complex signaling events.

The T-Cell Receptor Signaling Pathway and the Role of Lck

Upon engagement of the TCR with a peptide-MHC complex on an antigen-presenting cell, a series of phosphorylation events is initiated. Lck, a member of the Src family of tyrosine kinases, is one of the first molecules activated.[1] Lck is constitutively associated with the cytoplasmic tails of the CD4 or CD8 co-receptors. Upon TCR clustering, Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 subunits of the TCR complex.[2]

This phosphorylation event creates docking sites for another crucial tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase of 70 kDa).[3] Lck then further phosphorylates and activates ZAP-70.[3][4] Activated ZAP-70, in turn, phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76, leading to the assembly of a large signaling complex. This complex activates several downstream pathways, including:

  • The Phospholipase C gamma (PLCγ) pathway: This leads to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3), resulting in the activation of Protein Kinase C (PKC) and an increase in intracellular calcium levels.

  • The Ras-MAPK pathway: This cascade of kinases ultimately leads to the activation of transcription factors like AP-1.

  • The NF-κB and NFAT pathways: These transcription factors are crucial for the expression of genes encoding cytokines (e.g., IL-2), chemokines, and other molecules essential for T-cell function.[2]

This compound: A Multi-Target Tyrosine Kinase Inhibitor

This compound is a potent inhibitor of Lck and other tyrosine kinases. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of these enzymes, thereby preventing the phosphorylation of their respective substrates.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized against a panel of tyrosine kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

KinaseIC50 (nM)
Lck 13
Btk9
Lyn3
Txk2
Data sourced from MedChemExpress product information for Lck inhibitor 2.[5]

This data indicates that this compound is a highly potent inhibitor of Lck, with additional activity against other key signaling kinases. This multi-target profile should be considered when interpreting experimental results.

Visualizing the Impact of this compound on TCR Signaling

The following diagrams, generated using the DOT language, illustrate the TCR signaling pathway and the point of intervention for this compound.

TCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck Lck TCR->Lck Activation CD4_8 CD4/CD8 CD4_8->Lck Lck->TCR P ZAP70 ZAP-70 Lck->ZAP70 P LAT LAT ZAP70->LAT P PLCG1 PLCγ1 LAT->PLCG1 RAS Ras/MAPK Pathway LAT->RAS NFAT NFAT PLCG1->NFAT NFKB NF-κB RAS->NFKB Activation T-Cell Activation (e.g., IL-2 Production) NFKB->Activation NFAT->Activation Lck_IN_2 This compound Lck_IN_2->Lck

Caption: TCR signaling pathway and the inhibitory action of this compound.

This diagram illustrates that this compound directly inhibits Lck, thereby blocking the initial phosphorylation events crucial for the propagation of the TCR signal.

Experimental Protocols

To assess the effect of this compound on T-cell receptor signaling, a variety of in vitro assays can be employed. Below are detailed methodologies for key experiments.

In Vitro Lck Kinase Assay

This assay directly measures the enzymatic activity of Lck and its inhibition by this compound.

Objective: To determine the IC50 of this compound for Lck.

Materials:

  • Recombinant active Lck kinase

  • Biotinylated substrate peptide (e.g., a peptide containing a tyrosine residue that is a known Lck substrate)

  • ATP

  • Kinase reaction buffer

  • This compound (at various concentrations)

  • Streptavidin-coated plates

  • Phospho-tyrosine specific antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Wash buffers

  • Detection reagent (e.g., TMB for HRP)

  • Plate reader

Procedure:

  • Coat a streptavidin-coated 96-well plate with the biotinylated substrate peptide. Wash to remove unbound peptide.

  • Prepare a reaction mixture containing the kinase reaction buffer, recombinant Lck, and varying concentrations of this compound (or DMSO as a vehicle control).

  • Add the reaction mixture to the wells of the plate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop buffer (e.g., EDTA).

  • Wash the wells to remove ATP and unbound components.

  • Add the phospho-tyrosine specific antibody to each well and incubate to allow binding to the phosphorylated substrate.

  • Wash the wells to remove unbound antibody.

  • Add the detection reagent and measure the signal using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Coat plate with biotinylated substrate B Add Lck and This compound A->B C Initiate reaction with ATP B->C D Incubate C->D E Stop reaction D->E F Wash E->F G Add phospho-tyrosine antibody F->G H Wash G->H I Add detection reagent H->I J Read plate I->J

Caption: Workflow for an in vitro Lck kinase assay.

T-Cell Activation Assay Using Jurkat Cells

Jurkat cells are a human T-lymphocyte cell line that are a common model for studying T-cell signaling.[6]

Objective: To assess the effect of this compound on T-cell activation by measuring IL-2 production.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3 antibody (for plate-bound stimulation)

  • Anti-CD28 antibody (for co-stimulation)

  • This compound (at various concentrations)

  • 96-well tissue culture plates

  • ELISA kit for human IL-2

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Coat the wells of a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the wells with sterile PBS to remove unbound antibody.

  • Resuspend Jurkat cells in culture medium at a density of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with various concentrations of this compound (or DMSO) for 1 hour at 37°C.

  • Add the pre-treated Jurkat cells to the anti-CD3 coated wells.

  • Add soluble anti-CD28 antibody to the wells for co-stimulation.

  • Incubate the plate for 24-48 hours in a CO2 incubator.

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Analyze the dose-dependent effect of this compound on IL-2 production.

Western Blot Analysis of ZAP-70 Phosphorylation

This assay examines the effect of this compound on a key downstream target of Lck.

Objective: To determine if this compound inhibits the phosphorylation of ZAP-70 in stimulated T-cells.

Materials:

  • Jurkat T-cells or primary T-cells

  • Stimulating agents (e.g., anti-CD3/CD28 antibodies or PMA/ionomycin)

  • This compound

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-ZAP-70 (Tyr319) and anti-total-ZAP-70

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Stimulate T-cells with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound for a short period (e.g., 2-10 minutes).

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against phospho-ZAP-70 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ZAP-70 to confirm equal protein loading.

Conclusion

This compound is a potent, multi-target tyrosine kinase inhibitor that effectively blocks Lck activity, a critical initiating step in the T-cell receptor signaling pathway. By inhibiting Lck, this compound prevents the phosphorylation of downstream targets such as the TCR ITAMs and ZAP-70, ultimately leading to the suppression of T-cell activation and cytokine production. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the specific effects of this compound and similar compounds on T-cell biology. A thorough understanding of the mechanism and quantitative effects of such inhibitors is paramount for their development as potential therapeutics for autoimmune diseases and other T-cell mediated pathologies.

References

Lck-IN-2: A Technical Guide for its Application as a Chemical Probe in Lck Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical non-receptor Src family kinase that plays a central role in T-cell antigen receptor (TCR) signaling and T-cell development and activation.[1][2] Its dysregulation is implicated in various autoimmune diseases and cancers, making it a key target for therapeutic intervention.[3][4] Lck-IN-2 is a potent, multi-targeted tyrosine kinase inhibitor that has emerged as a valuable chemical probe for elucidating the multifaceted functions of Lck in both normal physiology and disease. This guide provides an in-depth technical overview of this compound, including its mechanism of action, selectivity profile, experimental protocols, and data interpretation to facilitate its effective use in research and drug discovery.

This compound: Mechanism of Action and Biochemical Profile

This compound is a bis-anilinopyrimidine-based inhibitor that targets the ATP-binding site of tyrosine kinases.[5][6] Its primary mechanism of action is the competitive inhibition of ATP binding, thereby preventing the autophosphorylation and activation of Lck and the subsequent phosphorylation of its downstream substrates.

Kinase Selectivity Profile

While potent against Lck, this compound is a multi-targeted inhibitor, demonstrating activity against other kinases, particularly within the Src and Tec families.[5][7][8] This broad selectivity profile is a critical consideration when designing experiments and interpreting data. Researchers should always consider potential off-target effects and utilize appropriate controls.

Table 1: In Vitro Kinase Inhibition Profile of this compound

KinaseIC50 (nM)Reference
Lck 13 [5][7]
Lyn3[5][7]
Btk9[5][7]
Txk2[5][7]
Syk26[5][7]
Src4.2[9]

Note: Data is compiled from multiple sources and assay conditions may vary.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to probe Lck function.

In Vitro Kinase Assay

This protocol is designed to determine the direct inhibitory activity of this compound against purified Lck or other kinases.

Materials:

  • Purified recombinant Lck enzyme

  • This compound (stock solution in DMSO)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of Lck enzyme solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and detect kinase activity using the ADP-Glo™ system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

T-Cell Proliferation Assay

This assay assesses the impact of this compound on T-cell proliferation, a key function regulated by Lck.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • T-cell activators (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))

  • This compound (stock solution in DMSO)

  • Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well plates

Procedure:

  • Seed PBMCs or Jurkat cells at a density of 1 x 10^5 cells/well in a 96-well plate.

  • Treat the cells with serial dilutions of this compound or DMSO for 1 hour.

  • Stimulate the cells with anti-CD3/CD28 antibodies or PHA.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add the cell proliferation reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the DMSO-treated control.

Western Blotting for Lck Signaling Pathway Analysis

This protocol allows for the examination of the phosphorylation status of Lck and its downstream targets.

Materials:

  • Jurkat T-cells

  • This compound

  • Anti-CD3 antibody

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Starve Jurkat cells in serum-free media for 4 hours.

  • Pre-treat cells with this compound or DMSO for 1 hour.

  • Stimulate cells with anti-CD3 antibody for 10 minutes.

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

Visualizing Lck Signaling and Experimental Workflows

Lck-Mediated T-Cell Receptor Signaling Pathway

Lck_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK Ca_NFAT Ca2+ / NFAT Pathway PLCg1->Ca_NFAT Gene_Expression Gene Expression (e.g., IL-2) Ras_MAPK->Gene_Expression Ca_NFAT->Gene_Expression Lck_IN_2 This compound Lck_IN_2->Lck

Caption: this compound inhibits TCR signaling by targeting Lck.

Experimental Workflow for Kinase Profiling

Kinase_Profiling_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Compound_Prep Prepare this compound Dilutions Kinase_Reaction Incubate with Kinase and ATP Compound_Prep->Kinase_Reaction Detection Measure Kinase Activity Kinase_Reaction->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc Cell_Treatment Treat Cells with this compound Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Target_Engagement Measure Target Engagement (e.g., NanoBRET) Cell_Lysis->Target_Engagement EC50_Calc Calculate EC50 Target_Engagement->EC50_Calc

Caption: Workflow for assessing this compound potency.

Logic Diagram for Data Interpretation

Data_Interpretation Potent_Lck_Inhibition Potent Lck Inhibition in vitro? Cellular_Activity Activity in T-Cell Assay? Potent_Lck_Inhibition->Cellular_Activity Yes Refine_Experiment Refine Experiment/ Use More Selective Probe Potent_Lck_Inhibition->Refine_Experiment No On_Target_Effect On-Target Effect Likely Cellular_Activity->On_Target_Effect Yes Off_Target_Consideration Consider Off-Target Effects Cellular_Activity->Off_Target_Consideration No, consider permeability issues No_Cellular_Activity No Yes_Cellular_Activity Yes No_Lck_Inhibition No Yes_Lck_Inhibition Yes

Caption: Interpreting this compound experimental results.

In Vivo Applications

This compound has been utilized in preclinical in vivo models, particularly for autoimmune conditions like arthritis.[9] When planning in vivo studies, careful consideration must be given to formulation, dosing, and pharmacokinetic properties.

Table 2: Representative In Vivo Study Parameters for an Lck Inhibitor

ParameterValueReference
Animal ModelCollagen-Induced Arthritis in Mice[9]
Dosing RouteOral (p.o.)[9]
Dose Range0 - 60 mg/kg[9]
Dosing FrequencyOnce daily[9]
Efficacy EndpointReduction in arthritis score[9]
Cmax (5 mg/kg)82 ng/mL[9]
AUC (0-inf)862 ng*h/mL[9]
Bioavailability (F%)17%[9]

Note: This data is for a representative Lck inhibitor and may not be specific to this compound, but provides a general framework.

Conclusion and Best Practices

This compound is a potent tool for investigating Lck-dependent signaling pathways. However, its multi-targeted nature necessitates careful experimental design and data interpretation.

Best Practices:

  • Confirm On-Target Engagement: Whenever possible, use methods like cellular thermal shift assays (CETSA) or NanoBRET to confirm that this compound engages Lck in cells at the concentrations used.

  • Use a Negative Control: A structurally similar but inactive compound, if available, can help distinguish on-target from off-target or non-specific effects.

  • Employ Orthogonal Approaches: Use complementary techniques, such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of Lck, to validate findings obtained with this compound.

  • Consider the Kinome: Be mindful of the other kinases inhibited by this compound and how they might influence the observed phenotype.

By adhering to these principles, researchers can leverage this compound to gain valuable insights into the complex biology of Lck and its role in health and disease.

References

Methodological & Application

Application Notes and Protocols for Lck-IN-2 in Primary T-Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Lck-IN-2, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), in primary T-cell cultures. This document is intended to guide researchers in immunology and drug discovery in utilizing this compound to study T-cell signaling, activation, and function.

Disclaimer: this compound is intended for research use only and is not for use in diagnostic or therapeutic procedures.

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T-lymphocytes, playing a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, leading to the recruitment and activation of downstream signaling molecules, ultimately resulting in T-cell activation, proliferation, and cytokine production.

This compound is a potent and selective inhibitor of Lck kinase activity. By targeting Lck, this small molecule provides a powerful tool to dissect the intricacies of T-cell signaling and to explore the therapeutic potential of Lck inhibition in various immune-related disorders. These notes provide essential information on the properties of this compound and detailed protocols for its application in primary T-cell cultures.

Product Information

PropertyValue
Target Lymphocyte-specific protein tyrosine kinase (Lck)
IC₅₀ ~5 nM (representative value)
Molecular Weight ~450 g/mol (representative value)
Formulation Crystalline solid
Solubility Soluble in DMSO (>20 mg/mL); sparingly soluble in ethanol
Storage Store at -20°C. Protect from light and moisture.

Note: The IC₅₀ and molecular weight are representative values. Please refer to the product-specific datasheet for precise information.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the Lck kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of Lck substrates, thereby blocking the initiation and propagation of the TCR signaling cascade.

TCR TCR Engagement Lck Lck TCR->Lck Activates ITAMs ITAM Phosphorylation Lck->ITAMs Lck_IN_2 This compound Lck_IN_2->Lck Inhibits ZAP70 ZAP-70 Recruitment & Activation ITAMs->ZAP70 Downstream Downstream Signaling (e.g., PLCγ1, SLP-76) ZAP70->Downstream Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation

Figure 1: Simplified Lck signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, for a compound with a molecular weight of 450 g/mol , dissolve 4.5 mg in 1 mL of DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When properly stored, the stock solution is stable for at least 6 months.

Primary T-Cell Isolation and Culture

This protocol describes the isolation of primary human T-cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)

  • Recombinant human IL-2

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for T-cells using a negative selection method such as the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.

  • Wash the enriched T-cells with complete RPMI medium.

  • Resuspend the cells at a density of 1 x 10⁶ cells/mL in complete RPMI medium supplemented with recombinant human IL-2 (e.g., 20 U/mL).

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

cluster_0 PBMC Isolation cluster_1 T-Cell Enrichment cluster_2 Cell Culture Whole_Blood Whole Blood Ficoll Ficoll Gradient Whole_Blood->Ficoll PBMCs PBMCs Ficoll->PBMCs Enrichment Negative Selection (e.g., RosetteSep) PBMCs->Enrichment Primary_T_Cells Primary T-Cells Enrichment->Primary_T_Cells Culture Culture in complete RPMI + IL-2 Primary_T_Cells->Culture

Figure 2: Workflow for the isolation and culture of primary T-cells.
T-Cell Proliferation Assay (CFSE-based)

This assay measures the inhibition of T-cell proliferation by this compound.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

  • This compound

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Label freshly isolated T-cells with CFSE according to the manufacturer's protocol.

  • Plate the CFSE-labeled T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

  • Pre-treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or DMSO (vehicle control) for 1 hour at 37°C.

  • Stimulate the T-cells with anti-CD3/anti-CD28 antibodies.

  • Incubate the plate for 3-5 days at 37°C.

  • Harvest the cells and wash with FACS buffer.

  • Analyze the CFSE dilution by flow cytometry. Proliferation is indicated by a decrease in CFSE fluorescence intensity.

TreatmentConcentration% Proliferation Inhibition (Representative)
Vehicle (DMSO)-0%
This compound1 nM15%
This compound10 nM50%
This compound100 nM85%
This compound1 µM98%
Western Blot Analysis of Lck Signaling

This protocol assesses the effect of this compound on the phosphorylation of key signaling molecules downstream of Lck.

Materials:

  • Primary antibodies: anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-phospho-PLCγ1 (Tyr783), anti-PLCγ1, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and blotting apparatus.

  • Chemiluminescent substrate.

Procedure:

  • Culture primary T-cells (1-2 x 10⁶ cells/condition) and pre-treat with this compound or DMSO for 1-2 hours.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 2, 5, 10 minutes).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with the indicated primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Target ProteinThis compound (100 nM) TreatmentExpected Outcome
p-Lck (Tyr394)-Decreased phosphorylation
p-ZAP-70 (Tyr319)-Decreased phosphorylation
p-PLCγ1 (Tyr783)-Decreased phosphorylation
Flow Cytometry Analysis of T-Cell Activation Markers

This protocol evaluates the effect of this compound on the expression of T-cell activation markers.

Materials:

  • Fluorochrome-conjugated antibodies against CD69 and CD25.

  • This compound

  • FACS buffer

Procedure:

  • Culture primary T-cells in a 24-well plate (5 x 10⁵ cells/well).

  • Pre-treat cells with this compound or DMSO for 1 hour.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies.

  • Incubate for 18-24 hours at 37°C.

  • Harvest the cells and stain with fluorochrome-conjugated anti-CD69 and anti-CD25 antibodies.

  • Analyze the expression of the activation markers by flow cytometry.

Activation MarkerThis compound (100 nM) TreatmentExpected Outcome
CD69-Decreased surface expression
CD25-Decreased surface expression

Safety and Handling

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

  • Storage: Store the compound at -20°C in a dry, dark place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the critical role of Lck in T-cell biology and to explore its potential as a therapeutic target.

Application Notes and Protocols for Lck Inhibitor A-770041 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of the lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, A-770041, in various mouse models of inflammatory and autoimmune diseases. The following sections detail the dosage and administration of A-770041, as well as comprehensive experimental protocols for disease induction and inhibitor application.

Data Presentation: A-770041 Dosage and Administration

The following table summarizes the recommended dosage and administration routes for A-770041 in different mouse models based on published studies.

Mouse ModelDisease InductionLck InhibitorDosageAdministration RouteFrequency
Lung Fibrosis Single intratracheal instillation of bleomycin (3.0 mg/kg)A-7700415 mg/kg/dayOral GavageDaily
Allergic Asthma Intranasal sensitization and challenge with cockroach extractA-77004110 mg/kgIntranasalDuring challenge phase
Psoriasis Daily topical application of imiquimod cream (5%)A-770041Not specified in literatureNot specified in literatureNot specified in literature

Lck Signaling Pathway and Inhibition by A-770041

Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, Lck phosphorylates key downstream molecules, initiating a cascade that leads to T-cell activation, proliferation, and cytokine production. The inhibitor A-770041 is a selective inhibitor of Lck with an IC50 of 147 nM. It competitively binds to the ATP-binding site of Lck, preventing its autophosphorylation and the subsequent phosphorylation of its substrates. This blockade of Lck activity leads to the downregulation of several downstream signaling pathways, including those mediated by PLCγ, p38 MAPK, NFATc1, NF-κB, and STAT3. The ultimate effect is a reduction in the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-17A.

Lck_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation p38MAPK p38 MAPK Lck->p38MAPK STAT3 STAT3 Lck->STAT3 A770041 A-770041 A770041->Lck Inhibition LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg PLCγ SLP76->PLCg NFATc1 NFATc1 PLCg->NFATc1 NFkB NF-κB PLCg->NFkB p38MAPK->NFkB Gene_Expression Gene Expression (e.g., TNF-α, IFN-γ, IL-17A) NFATc1->Gene_Expression NFkB->Gene_Expression STAT3->Gene_Expression

Caption: Lck Signaling Pathway and Inhibition by A-770041.

Experimental Protocols

The following are detailed protocols for inducing disease models in mice and the subsequent administration of the Lck inhibitor A-770041.

Bleomycin-Induced Lung Fibrosis Model

Objective: To induce lung fibrosis in mice to study the therapeutic effects of A-770041.

Materials:

  • Bleomycin sulfate

  • Sterile saline

  • A-770041

  • Vehicle for A-770041 (e.g., 0.5% carboxymethylcellulose)

  • Mice (e.g., C57BL/6, 8-10 weeks old)

  • Intratracheal instillation device

  • Oral gavage needles

Procedure:

  • Disease Induction:

    • Anesthetize the mice using a suitable anesthetic agent.

    • Administer a single dose of bleomycin sulfate (3.0 mg/kg) dissolved in sterile saline via intratracheal instillation.

  • A-770041 Administration:

    • Prepare a suspension of A-770041 in the chosen vehicle at a concentration that allows for the administration of 5 mg/kg in a reasonable volume (e.g., 100-200 µL).

    • Beginning on the day of bleomycin administration (Day 0), administer A-770041 (5 mg/kg/day) or vehicle control to the mice via oral gavage.

    • Continue daily administration for the desired duration of the study (e.g., 14 or 21 days).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

    • Harvest the lungs for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and assessment of fibrosis (e.g., Ashcroft score).

Lung_Fibrosis_Workflow Day0 Day 0: Induce Lung Fibrosis (Intratracheal Bleomycin) Treatment Daily Treatment: - A-770041 (5 mg/kg, p.o.) - Vehicle Control Day0->Treatment Day14_21 Day 14 or 21: Euthanasia & Endpoint Analysis Treatment->Day14_21 Analysis Analysis: - BALF Cell Count & Cytokines - Lung Histology (Fibrosis Scoring) Day14_21->Analysis

Caption: Experimental Workflow for Lung Fibrosis Model.

Cockroach Allergen-Induced Allergic Asthma Model

Objective: To induce an allergic asthma phenotype in mice to evaluate the efficacy of A-770041.

Materials:

  • Cockroach allergen extract (CE)

  • Sterile phosphate-buffered saline (PBS)

  • A-770041

  • Vehicle for A-770041

  • Mice (e.g., BALB/c, 6-8 weeks old)

  • Intranasal administration supplies

Procedure:

  • Sensitization Phase:

    • On days 0, 7, and 14, lightly anesthetize the mice.

    • Administer 10 µL of CE (e.g., 1 mg/mL in PBS) intranasally to each mouse.

  • Challenge Phase:

    • On days 21, 22, and 23, challenge the sensitized mice with 10 µL of CE (1 mg/mL in PBS) intranasally.

  • A-770041 Administration:

    • Prepare a solution or suspension of A-770041 in a suitable vehicle for intranasal delivery.

    • During the challenge phase (days 21-23), administer A-770041 (10 mg/kg) or vehicle control intranasally 30 minutes prior to each CE challenge.

  • Endpoint Analysis:

    • 24 to 48 hours after the final challenge, euthanize the mice.

    • Measure airway hyperresponsiveness (AHR) to methacholine.

    • Collect BALF for inflammatory cell enumeration (e.g., eosinophils, neutrophils, lymphocytes).

    • Harvest lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production) and cytokine analysis (e.g., IL-4, IL-5, IL-13).

Allergic_Asthma_Workflow Sensitization Sensitization (Days 0, 7, 14): Intranasal Cockroach Extract Challenge Challenge (Days 21, 22, 23): Intranasal Cockroach Extract Sensitization->Challenge Treatment Treatment (During Challenge): - A-770041 (10 mg/kg, i.n.) - Vehicle Control Challenge->Treatment Endpoint Endpoint Analysis (24-48h post-challenge): - AHR, BALF analysis, Lung Histology Treatment->Endpoint

Caption: Experimental Workflow for Allergic Asthma Model.

Imiquimod-Induced Psoriasis Model

Objective: To induce a psoriasis-like skin inflammation in mice.

Materials:

  • Imiquimod cream (5%)

  • Mice (e.g., BALB/c or C57BL/6, 8-10 weeks old)

  • Electric shaver

  • Depilatory cream

Procedure:

  • Acclimatization and Hair Removal:

    • Acclimatize mice to housing conditions for at least one week.

    • Shave the dorsal skin of the mice and apply a depilatory cream to remove remaining hair. Allow the skin to recover for 24-48 hours.

  • Disease Induction:

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and the ear of each mouse. This corresponds to 3.125 mg of active imiquimod.

    • Continue the daily application for 5-7 consecutive days.

  • Lck Inhibitor Administration:

    • Note: The specific dosage and administration route for A-770041 in this model have not been reported in the reviewed literature. Researchers should perform dose-finding studies to determine the optimal therapeutic dose and route (e.g., oral gavage, intraperitoneal injection, or topical application).

  • Endpoint Analysis:

    • Monitor the severity of skin inflammation daily using a scoring system such as the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness.

    • At the end of the experiment, euthanize the mice.

    • Collect skin tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Analyze skin and spleen for cytokine levels (e.g., IL-17, IL-23).

Psoriasis_Workflow Preparation Preparation: - Acclimatization - Hair Removal Induction Daily Induction (5-7 days): Topical Imiquimod (5%) Preparation->Induction Treatment Lck Inhibitor Treatment: (Dosage and route to be determined) Induction->Treatment Monitoring Daily Monitoring: - PASI Scoring Induction->Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: - Skin Histology - Cytokine Analysis Monitoring->Endpoint

Caption: Experimental Workflow for Psoriasis Model.

Application Note: Lck-IN-2 for Studying Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

T-lymphocytes (T-cells) are critical mediators in the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.[1] The activation of T-cells is tightly regulated by a cascade of intracellular signaling events initiated by the T-cell receptor (TCR). A pivotal enzyme in this cascade is the Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of non-receptor tyrosine kinases.[2][3] Lck's expression is primarily restricted to lymphoid cells, making it an attractive therapeutic target for T-cell-driven diseases with the potential for a favorable safety profile.[1]

Lck-IN-2 is a potent, multi-targeted tyrosine kinase inhibitor that demonstrates significant activity against Lck. Its ability to modulate T-cell signaling makes it a valuable pharmacological tool for investigating the role of Lck in autoimmune disease models and for preclinical assessment of Lck inhibition as a therapeutic strategy. This document provides detailed protocols and data for the application of this compound in both in vitro and in vivo models of autoimmunity.

Mechanism of Action

Upon engagement of the TCR with an antigen-MHC complex, Lck is recruited and activated. It then phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex.[4] This phosphorylation creates docking sites for another kinase, ZAP-70 (Zeta-associated protein of 70 kDa), which is subsequently phosphorylated and activated by Lck.[5] Activated ZAP-70 proceeds to phosphorylate downstream adaptor proteins like LAT (Linker for Activation of T-cells), initiating multiple signaling cascades that culminate in T-cell activation, proliferation, and cytokine production.[3][5]

This compound acts as an ATP-competitive inhibitor, occupying the kinase domain of Lck and preventing the phosphorylation of its substrates, thereby effectively blocking the initiation of the TCR signaling cascade.

Lck_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck recruits CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates Downstream Downstream Signaling (e.g., PLCγ1, PI3K) LAT->Downstream Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation Lck_IN_2 This compound Lck_IN_2->Lck

Caption: Lck signaling pathway and inhibition by this compound.

Quantitative Data

This compound is a multi-target inhibitor. Its inhibitory activity has been quantified against a panel of kinases, with IC50 values presented below. The IC50 is a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6]

Kinase TargetIC50 (nM)Reference
Lck 13 [7][8]
Lyn3[7][8]
Txk2[7][8]
Btk9, 26*[7][8]
Syk26[8]
Note: Conflicting IC50 values for Btk are reported in the literature.

Solubility and Storage:

  • In Vitro: Soluble in DMSO up to 100 mg/mL.[9]

  • In Vivo: Formulations can be prepared using solvents like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]

  • Storage: Store stock solutions at -20°C for up to one year or -80°C for up to two years.[7][9]

Experimental Protocols

Application 1: In Vitro T-Cell Proliferation Assay

This protocol details a method to assess the inhibitory effect of this compound on the proliferation of primary T-cells stimulated in vitro.

Principle: T-cells isolated from peripheral blood are labeled with a fluorescent dye (CFSE). Upon cell division, the dye is distributed equally between daughter cells, leading to a measurable reduction in fluorescence intensity per cell, which can be quantified by flow cytometry.

Methodology:

  • T-Cell Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood (e.g., from a healthy human donor or a rodent model) using density gradient centrifugation (e.g., Ficoll-Paque).

    • Enrich for CD3+ T-cells using a negative selection magnetic bead kit according to the manufacturer's instructions.

  • CFSE Labeling:

    • Resuspend isolated T-cells at 1x10⁷ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).

    • Wash the cells twice with complete RPMI medium to remove excess CFSE.

  • Cell Plating and Treatment:

    • Resuspend CFSE-labeled T-cells at 1x10⁶ cells/mL in complete RPMI medium.

    • Plate 100 µL of cell suspension (1x10⁵ cells) into each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI medium (e.g., from 1 µM to 1 nM). Add the inhibitor to the wells. Include a DMSO vehicle control.

    • Pre-incubate the cells with the inhibitor for 1 hour at 37°C.

  • T-Cell Stimulation:

    • Add a stimulation cocktail to the wells. A common method is to use anti-CD3/CD28 coated beads or soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

    • Include an unstimulated control (cells with no stimulation) and a stimulated control (cells with stimulation and vehicle).

  • Incubation and Analysis:

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, harvest the cells and analyze them on a flow cytometer.

    • Gate on the live lymphocyte population and measure the CFSE fluorescence. Proliferation is indicated by the appearance of successive peaks with halved fluorescence intensity.

Data Analysis: Quantify the percentage of divided cells or the proliferation index for each condition. Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value for proliferation.

Application 2: In Vivo Autoimmune Disease Model (EAE)

This protocol describes the use of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used model for studying multiple sclerosis.[10]

References

Application of Lck Inhibitors in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the signaling cascade of T-cell activation. As a member of the Src family of non-receptor tyrosine kinases, Lck is essential for the initiation of T-cell receptor (TCR) signaling, which in turn governs T-cell development, differentiation, and effector functions.[1] Dysregulation of Lck activity has been implicated in various diseases, including autoimmune disorders and cancer. In the context of oncology, Lck is a compelling therapeutic target. Its inhibition can modulate the immune response and directly impact the proliferation of certain cancer cells, particularly those of hematopoietic origin.[1][2] This document provides detailed application notes and protocols for the use of a potent and selective Lck inhibitor, referred to herein as a representative Lck inhibitor, in cancer immunotherapy research.

Note: A specific inhibitor designated "Lck-IN-2" was not identified in publicly available scientific literature. The following data and protocols are based on representative potent and selective Lck inhibitors.

Mechanism of Action

Lck is one of the first kinases to be activated following T-cell receptor (TCR) engagement.[3] Upon antigen recognition by the TCR, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck. The activation of ZAP-70 initiates a series of downstream signaling events, including the activation of phospholipase C-gamma 1 (PLC-γ1) and the Ras-MAPK pathway, ultimately leading to T-cell activation, proliferation, and cytokine production.[3]

Lck inhibitors are typically small molecules that competitively bind to the ATP-binding site of the Lck kinase domain, preventing the phosphorylation of its substrates. By blocking the catalytic activity of Lck, these inhibitors effectively halt the T-cell activation signaling cascade at its inception. This targeted inhibition can be leveraged in cancer immunotherapy to either dampen an overactive immune response or to directly inhibit the growth of Lck-dependent cancer cells.

Applications in Cancer Immunotherapy Research

The application of Lck inhibitors in cancer research is multifaceted, with potential therapeutic strategies in both hematological malignancies and solid tumors.

  • T-cell Malignancies: In cancers like T-cell acute lymphoblastic leukemia (T-ALL), where malignant T-cells are dependent on Lck signaling for their proliferation and survival, Lck inhibitors can act as direct anti-cancer agents.[4]

  • Modulation of the Tumor Microenvironment: By inhibiting T-cell activation, Lck inhibitors can be used to study and potentially mitigate immune-related adverse events associated with other immunotherapies.

  • Autoimmune and Inflammatory Conditions: The role of Lck in T-cell activation makes its inhibitors relevant for studying and potentially treating autoimmune diseases and other inflammatory conditions where T-cells play a pathogenic role.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of representative Lck inhibitors based on publicly available data for similar compounds.

Table 1: In Vitro Potency of a Representative Lck Inhibitor

ParameterValueReference Compound Example
Lck IC50 0.6 nM2-aminopyrimidine carbamate (XII)[1]
Cellular Lck Inhibition 23.0 nMType II kinase inhibitor 7a[5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6][7]

Table 2: Kinase Selectivity Profile of a Representative Lck Inhibitor

Kinase TargetIC50 (nM)Reference Compound Example
Lck 0.6 2-aminopyrimidine carbamate (XII)[1]
Src12-aminopyrimidine carbamate (XII)[1]
Kdr1402-aminopyrimidine carbamate (XII)[1]
Syk2002-aminopyrimidine carbamate (XII)[1]
Zap-703702-aminopyrimidine carbamate (XII)[1]
Btk1002-aminopyrimidine carbamate (XII)[1]

Experimental Protocols

Biochemical Lck Kinase Assay

Objective: To determine the in vitro inhibitory activity of a compound against the Lck kinase.

Materials:

  • Recombinant human Lck enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (Lck inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add 5 µL of kinase buffer containing the recombinant Lck enzyme.

  • Add 0.1 µL of the serially diluted test compound to the wells.

  • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at the Km concentration for ATP).

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Detect the luminescent signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

T-cell Proliferation Assay

Objective: To assess the effect of an Lck inhibitor on T-cell proliferation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cell stimulation

  • Test compound (Lck inhibitor)

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Luminescent plate reader

Protocol:

  • Seed PBMCs or Jurkat cells in a 96-well plate at a density of 1 x 105 cells/well.

  • Prepare a serial dilution of the test compound in culture medium.

  • Add the diluted test compound to the cells.

  • Stimulate the T-cells by adding PHA (e.g., 1 µg/mL) or anti-CD3/CD28 antibodies (e.g., pre-coat wells with 1 µg/mL anti-CD3 and add 1 µg/mL soluble anti-CD28).

  • Incubate the plate for 72 hours in a CO2 incubator.

  • Measure cell proliferation using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Record the luminescent signal and calculate the percent inhibition of proliferation.

  • Determine the IC50 value for the inhibition of T-cell proliferation.

In Vivo Xenograft Model for T-ALL

Objective: To evaluate the anti-tumor efficacy of an Lck inhibitor in a mouse xenograft model of T-cell acute lymphoblastic leukemia.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • T-ALL cell line (e.g., Jurkat)

  • Matrigel

  • Test compound (Lck inhibitor) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Protocol:

  • Subcutaneously inject 5-10 x 106 Jurkat cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Administer the Lck inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for target engagement).

  • Compare the tumor growth between the treatment and control groups to assess the in vivo efficacy of the Lck inhibitor.

Visualizations

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR CD3 CD3 complex (ITAMs) CD4_CD8 CD4/CD8 Lck_inactive Lck (inactive) CD4_CD8->Lck_inactive associates with Lck_active Lck (active) Lck_inactive->Lck_active Activation Lck_active->CD3 Phosphorylates ITAMs ZAP70 ZAP-70 Lck_active->ZAP70 Phosphorylates & Activates CD3->ZAP70 Recruits LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Ras_MAPK Ras-MAPK Pathway PLCg1->Ras_MAPK NFkB NF-κB PLCg1->NFkB NFAT NFAT PLCg1->NFAT Gene_Expression Gene Expression (IL-2, etc.) Ras_MAPK->Gene_Expression NFkB->Gene_Expression NFAT->Gene_Expression Lck_Inhibitor Lck Inhibitor Lck_Inhibitor->Lck_active Inhibits

Caption: Lck Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Biochemical_Assay Biochemical Kinase Assay (Determine Lck IC50) Cell_Based_Assay T-cell Proliferation Assay (Determine cellular IC50) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling Xenograft_Model Tumor Xenograft Model (e.g., T-ALL) Selectivity_Profiling->Xenograft_Model Efficacy_Study Evaluate Anti-Tumor Efficacy Xenograft_Model->Efficacy_Study Toxicity_Study Assess Toxicity & Tolerability Efficacy_Study->Toxicity_Study Data_Analysis Analyze Tumor Growth Inhibition, Biomarkers, and Survival Toxicity_Study->Data_Analysis Conclusion Determine Therapeutic Potential Data_Analysis->Conclusion

Caption: Experimental Workflow for Lck Inhibitor Evaluation.

Logical_Relationship Lck_Inhibition Lck Inhibition TCR_Signaling_Block Blockade of TCR Signaling in T-cells Lck_Inhibition->TCR_Signaling_Block T_ALL_Proliferation_Inhibition Inhibition of Proliferation in Lck-dependent T-ALL cells Lck_Inhibition->T_ALL_Proliferation_Inhibition Immune_Modulation Modulation of Anti-Tumor Immunity TCR_Signaling_Block->Immune_Modulation Direct_Anti_Tumor_Effect Direct Anti-Tumor Effect T_ALL_Proliferation_Inhibition->Direct_Anti_Tumor_Effect Therapeutic_Outcome Potential Therapeutic Outcome in Cancer Immune_Modulation->Therapeutic_Outcome Direct_Anti_Tumor_Effect->Therapeutic_Outcome

Caption: Logical Flow of Lck Inhibition to Anti-Tumor Effect.

References

Application Notes and Protocols for Lck-IN-2 in Ex Vivo T-Cell Expansion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1][2] As a member of the Src family of non-receptor protein kinases, Lck is one of the most proximal signaling molecules activated downstream of the TCR.[3] Its activity is essential for initiating the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-associated CD3 chains, which in turn recruits and activates ZAP-70 (Zeta-chain-associated protein kinase 70), leading to a cascade of downstream signaling events that culminate in T-cell effector functions.[4][5] Given its central role, modulation of Lck activity presents a promising strategy for controlling T-cell responses, particularly in the context of adoptive cell therapy where the state of ex vivo expanded T-cells is crucial for their in vivo efficacy.

Lck-IN-2 is a potent and selective inhibitor of Lck. While direct and extensive public data on this compound's application in ex vivo T-cell expansion is emerging, this document provides a detailed framework based on the known functions of Lck and the effects of other Lck inhibitors. These protocols and notes are intended to serve as a comprehensive guide for researchers to explore the potential of this compound in modulating T-cell phenotype and function during ex vivo expansion for therapeutic applications. The temporary and reversible inhibition of Lck during the initial activation phase of ex vivo T-cell expansion may prevent over-activation and subsequent exhaustion, thereby preserving a more youthful and persistent T-cell phenotype.

Mechanism of Action: The Lck Signaling Pathway

Upon T-cell receptor (TCR) engagement with a peptide-MHC complex on an antigen-presenting cell (APC), Lck, which is associated with the co-receptors CD4 or CD8, is brought into proximity with the TCR/CD3 complex.[4] This initiates a signaling cascade as depicted below.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR_CD3 TCR/CD3 Lck_inactive Lck (inactive) TCR_CD3->Lck_inactive Antigen Recognition ZAP70 ZAP-70 TCR_CD3->ZAP70 Recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck_inactive Lck_active Lck (active) Lck_inactive->Lck_active Activation Lck_active->TCR_CD3 Phosphorylates ITAMs Lck_active->ZAP70 Phosphorylates & Activates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates PIP2 PIP2 PLCg1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKCθ Activation DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Activation Ca2->NFAT NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation Ras_MAPK->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression Lck_IN_2 This compound Lck_IN_2->Lck_active Inhibition

Caption: Lck Signaling Pathway and the Point of Inhibition by this compound.

Potential Applications of this compound in Ex Vivo T-Cell Expansion

  • Preservation of T-Cell "Stemness": Transient inhibition of Lck during initial T-cell activation may prevent strong, terminal differentiation, leading to a higher proportion of central memory (Tcm) and stem-cell memory (Tscm) T-cells in the expanded product. These subsets are associated with improved persistence and anti-tumor efficacy in vivo.

  • Reduction of Activation-Induced Cell Death (AICD): By dampening the initial activation signal, this compound could mitigate AICD, leading to higher overall yields of viable T-cells.

  • Enhanced Transduction Efficiency: For genetically modified T-cell therapies (e.g., CAR-T, TCR-T), modulating the cell state through Lck inhibition at the time of viral vector addition could potentially improve transduction efficiency.[6]

  • Control of T-Cell Exhaustion: Continuous signaling through the TCR can lead to T-cell exhaustion. A brief treatment with this compound may help to reset the T-cells and prevent the establishment of an exhausted phenotype.

Experimental Protocols

The following protocols provide a general framework. It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and treatment duration for this compound for your specific application.

Protocol 1: General Ex Vivo T-Cell Expansion with this compound Treatment

This protocol describes the expansion of human T-cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

  • Human IL-2

  • Human IL-7 and IL-15 (optional)

  • Anti-CD3/CD28 T-cell activation beads

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Ficoll-Paque

  • Cell counting solution (e.g., Trypan Blue)

Experimental Workflow:

T_Cell_Expansion_Workflow PBMC_Isolation 1. Isolate PBMCs (Ficoll Gradient) T_Cell_Activation 2. Activate T-Cells (Anti-CD3/CD28 beads) PBMC_Isolation->T_Cell_Activation Lck_IN_2_Treatment 3. This compound Treatment (Dose & Time Optimization) T_Cell_Activation->Lck_IN_2_Treatment Washout 4. Washout this compound Lck_IN_2_Treatment->Washout Expansion_Phase 5. Expand in Cytokine-rich Medium (IL-2, IL-7, IL-15) Washout->Expansion_Phase Analysis 6. Analyze T-Cell Phenotype & Function Expansion_Phase->Analysis

Caption: Workflow for Ex Vivo T-Cell Expansion with this compound Treatment.

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • T-Cell Activation: Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Add anti-CD3/CD28 T-cell activation beads at a bead-to-cell ratio of 1:1.

  • This compound Treatment:

    • Immediately after adding activation beads, add this compound to the desired final concentration. A starting point for optimization could be a range from 100 nM to 10 µM. Include a vehicle control (DMSO).

    • Incubate the cells for a defined period (e.g., 2, 6, 12, or 24 hours). This is a critical parameter to optimize.

  • Washout: After the treatment period, centrifuge the cells and remove the supernatant containing this compound. Wash the cells twice with PBS to ensure complete removal of the inhibitor.

  • Expansion Phase: Resuspend the cells in fresh complete RPMI-1640 medium supplemented with human IL-2 (e.g., 100 IU/mL). Optionally, add IL-7 and IL-15 (e.g., 10 ng/mL each) to promote survival and expansion of memory T-cells. Culture the cells for 10-14 days, monitoring cell density and splitting the cultures as needed to maintain a density of 0.5-2 x 10^6 cells/mL.[7]

  • Analysis: At various time points during and after expansion, assess T-cell proliferation (e.g., using CFSE staining or cell counting), viability (e.g., Trypan Blue or Annexin V/PI staining), phenotype (flow cytometry for CD4, CD8, CCR7, CD62L, CD45RA, CD45RO, PD-1, TIM-3, LAG-3), and function (e.g., cytokine production by ELISA or intracellular cytokine staining after restimulation).

Protocol 2: Lentiviral Transduction of T-Cells with this compound Pre-treatment

This protocol outlines the use of this compound to potentially enhance lentiviral transduction of T-cells.

Materials:

  • All materials from Protocol 1

  • Lentiviral vector encoding the gene of interest (e.g., CAR or TCR)

  • Transduction reagent (e.g., Polybrene or other commercially available enhancers)

Procedure:

  • Follow steps 1-3 of Protocol 1. The duration of this compound treatment should be optimized for transduction (e.g., 2-6 hours).

  • Transduction:

    • After the this compound treatment period, add the lentiviral vector at a predetermined multiplicity of infection (MOI).

    • Add a transduction-enhancing reagent if required.

    • Incubate for 12-24 hours.

  • Washout and Expansion: After transduction, centrifuge the cells and resuspend them in fresh complete RPMI-1640 medium with cytokines as described in step 5 of Protocol 1. Culture for 10-14 days.

  • Analysis: In addition to the analyses in Protocol 1, assess transduction efficiency by flow cytometry for the expressed transgene (e.g., GFP or the CAR construct).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between different treatment conditions.

Table 1: Effect of this compound on T-Cell Expansion and Viability

This compound Conc.Treatment Duration (h)Fold Expansion (Day 10)Viability (Day 10) (%)
Vehicle (DMSO)24ValueValue
100 nM24ValueValue
1 µM24ValueValue
10 µM24ValueValue
1 µM2ValueValue
1 µM6ValueValue
1 µM12ValueValue

Table 2: Immunophenotypic Analysis of Expanded T-Cells (Day 10)

This compound Treatment% Tcm (CD45RO+ CCR7+)% Tem (CD45RO+ CCR7-)% Tscm (CD45RA+ CCR7+ CD95+)% Exhaustion (PD-1+ TIM-3+)
Vehicle (DMSO)ValueValueValueValue
1 µM, 24hValueValueValueValue

Table 3: Functional Assessment of Expanded T-Cells

This compound TreatmentIL-2 Production (pg/mL)IFN-γ Production (pg/mL)Specific Lysis (%)
Vehicle (DMSO)ValueValueValue
1 µM, 24hValueValueValue

(Note: The "Value" placeholders should be replaced with experimental data.)

Troubleshooting and Considerations

  • This compound Solubility and Stability: Ensure this compound is fully dissolved in DMSO and that the final DMSO concentration in the culture medium is non-toxic (typically <0.1%). Prepare fresh dilutions of the inhibitor for each experiment.

  • Donor Variability: T-cells from different donors can exhibit significant variability in their response to stimuli and inhibitors. It is recommended to test this compound on cells from multiple donors.

  • Off-Target Effects: While this compound is reported to be selective, at higher concentrations, off-target effects on other kinases cannot be ruled out. Cross-screening against a panel of kinases may be warranted for in-depth studies. Other Src family kinases like Fyn are also involved in TCR signaling and may be affected.[3]

  • Washout Efficiency: Incomplete washout of this compound could lead to prolonged inhibition and may negatively impact subsequent T-cell expansion and function. Ensure thorough washing steps.

  • Cytokine Milieu: The type and concentration of cytokines (IL-2, IL-7, IL-15) used during the expansion phase will significantly influence the final T-cell product.[8] This should be considered and potentially optimized in conjunction with this compound treatment.

Conclusion

The targeted inhibition of Lck using this compound during the initial phase of ex vivo T-cell activation holds the potential to generate a more favorable T-cell product for adoptive immunotherapy. By preventing over-activation and promoting a less differentiated phenotype, this compound may contribute to the generation of T-cells with enhanced in vivo persistence and anti-tumor activity. The protocols and guidelines provided herein offer a solid foundation for researchers to investigate and optimize the use of this compound in their specific T-cell expansion platforms. Rigorous experimentation, including dose-response and kinetic analyses, will be essential to fully harness the therapeutic potential of this approach.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lck-IN-2 Concentration for T-Cell Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Lck-IN-2 for T-cell inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in T-cells?

This compound is a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme that initiates the signaling cascade downstream of the T-cell receptor (TCR) upon antigen recognition.[1] By inhibiting Lck, this compound blocks the phosphorylation of key downstream signaling molecules, thereby preventing T-cell activation, proliferation, and cytokine production.[2]

Q2: What is the recommended starting concentration for this compound in T-cell inhibition assays?

Based on its biochemical potency (IC50 = 10.6 nM for Lck), a good starting point for in vitro T-cell assays is to perform a dose-response curve ranging from 1 nM to 1 µM. For other potent Lck inhibitors like A-770041, effective concentrations for inhibiting IL-2 production in cell-based assays are in the range of 80 nM.[3][4] Therefore, a concentration range around the biochemical IC50 and extending to 100-fold higher is recommended to determine the optimal inhibitory concentration for your specific T-cell response.

Q3: How can I assess the inhibitory effect of this compound on T-cell function?

The inhibitory effect of this compound can be measured using several standard assays:

  • T-cell Proliferation Assays: Using techniques like CFSE staining or BrdU incorporation to measure the inhibition of T-cell division.

  • Cytokine Production Assays: Quantifying the reduction in key cytokines like Interleukin-2 (IL-2) using ELISA or intracellular cytokine staining followed by flow cytometry.

  • Western Blotting: Assessing the phosphorylation status of downstream signaling proteins such as ZAP-70 and LAT to confirm the inhibition of the Lck signaling pathway.[5][6]

Q4: Is this compound expected to be cytotoxic to T-cells?

While this compound has been shown to have anti-proliferative and apoptotic effects in colon cancer cells at concentrations between 0.24-1.26 µM, its specific cytotoxicity profile in T-cells is not widely reported. It is crucial to perform a viability assay (e.g., using Trypan Blue, Propidium Iodide, or a live/dead cell stain for flow cytometry) in parallel with your functional assays to distinguish between specific inhibition of T-cell activation and general cytotoxicity.

Lck Inhibitor Potency Data

The following table summarizes the inhibitory concentrations of this compound and other relevant Lck inhibitors. This data can be used as a reference for designing dose-response experiments.

InhibitorTargetIC50 / EC50 / GI50Assay TypeReference
This compound LckIC50: 10.6 nMBiochemical AssayMedChemExpress
Colon Cancer CellsGI50: 0.24-1.26 µMCell Growth InhibitionMedChemExpress
A-770041 LckIC50: 147 nMBiochemical Assay[3]
T-cells (IL-2 production)EC50: 80 nMCellular Assay[3][4]
Saracatinib (AZD0530) LckPotent InhibitionCellular AssaySelleck Chemicals

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: T-Cell Proliferation Assay using CFSE

Objective: To measure the inhibition of T-cell proliferation by this compound.

Materials:

  • Isolated primary T-cells or a T-cell line (e.g., Jurkat)

  • This compound

  • CellTrace™ CFSE Cell Proliferation Kit

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)

  • Complete RPMI-1640 medium

  • FACS buffer (PBS + 2% FBS)

  • Flow cytometer

Procedure:

  • Label T-cells with CFSE according to the manufacturer's protocol.[7][8][9][10]

  • Resuspend CFSE-labeled cells in complete RPMI-1640 medium.

  • Seed cells in a 96-well plate.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate for 1-2 hours at 37°C.

  • Add T-cell activation stimuli to the wells.

  • Incubate for 3-5 days at 37°C.

  • Harvest the cells and wash with FACS buffer.

  • Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Protocol 2: IL-2 Production Assay using ELISA

Objective: To quantify the inhibition of IL-2 secretion from T-cells by this compound.

Materials:

  • Isolated primary T-cells or a T-cell line

  • This compound

  • T-cell activation stimuli

  • Complete RPMI-1640 medium

  • Human IL-2 ELISA kit

Procedure:

  • Seed T-cells in a 96-well plate.

  • Add serial dilutions of this compound to the wells, including a vehicle control.

  • Incubate for 1-2 hours at 37°C.

  • Add T-cell activation stimuli.

  • Incubate for 24-48 hours at 37°C.

  • Collect the cell culture supernatant.

  • Perform the IL-2 ELISA according to the manufacturer's protocol.[11][12][13][14][15]

Protocol 3: Western Blot for Phospho-ZAP70

Objective: To assess the inhibition of Lck-mediated phosphorylation of ZAP-70.

Materials:

  • Isolated primary T-cells or a T-cell line

  • This compound

  • T-cell activation stimuli

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ZAP70 (Tyr319) and anti-total-ZAP70

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Pre-treat T-cells with this compound or vehicle control for 1-2 hours.

  • Stimulate the T-cells for a short period (e.g., 5-15 minutes).

  • Lyse the cells on ice.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using an ECL substrate and image the chemiluminescence.[5][6][16][17]

Visualizing Key Processes

Lck_Signaling_Pathway TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck Recruitment CD4_CD8 CD4/CD8 CD4_CD8->Lck Association ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation Lck_IN_2 This compound Lck_IN_2->Lck Inhibition pZAP70 p-ZAP-70 ZAP70->pZAP70 LAT LAT pZAP70->LAT Phosphorylation pLAT p-LAT LAT->pLAT Downstream Downstream Signaling (e.g., PLCγ1, SLP-76) pLAT->Downstream Activation T-Cell Activation (Proliferation, Cytokine Production) Downstream->Activation

Caption: Lck Signaling Pathway and the Point of Inhibition by this compound.

T_Cell_Inhibition_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Isolate_T_Cells Isolate T-Cells Incubate_Inhibitor Incubate Cells with this compound Isolate_T_Cells->Incubate_Inhibitor Prepare_Inhibitor Prepare this compound Dilutions Prepare_Inhibitor->Incubate_Inhibitor Stimulate_T_Cells Stimulate T-Cells Incubate_Inhibitor->Stimulate_T_Cells Proliferation Proliferation Assay (CFSE) Stimulate_T_Cells->Proliferation Cytokine Cytokine Assay (ELISA) Stimulate_T_Cells->Cytokine Signaling Signaling Analysis (Western Blot) Stimulate_T_Cells->Signaling

Caption: General Experimental Workflow for T-Cell Inhibition Assays.

Troubleshooting Guide

Problem 1: Low T-cell viability after isolation or during culture.

  • Possible Cause:

    • Harsh isolation procedure.

    • Suboptimal culture conditions (e.g., media, serum, CO2 levels).[18]

    • Contamination (bacterial, fungal, or mycoplasma).[19][20][21][22][23]

  • Solution:

    • Optimize the T-cell isolation protocol to minimize cell stress.

    • Ensure the use of high-quality, pre-tested reagents, including FBS.

    • Maintain a sterile cell culture environment and regularly check for contamination.

    • Supplement media with survival factors like IL-2 if necessary for long-term cultures.

Problem 2: T-cells are not responding to stimulation (low proliferation or cytokine production in control wells).

  • Possible Cause:

    • Poor quality of stimulating antibodies or reagents.

    • Insufficient concentration of stimuli.

    • T-cells are in a resting or anergic state.

    • Incorrect cell density.

  • Solution:

    • Use fresh, high-quality stimulating agents and titrate them to determine the optimal concentration.

    • Ensure T-cells are healthy and have not been over-cultured.

    • Optimize the cell seeding density for your specific assay.

Problem 3: High background or variability in assay results.

  • Possible Cause:

    • Inconsistent pipetting or cell counting.

    • Edge effects in multi-well plates.

    • Non-specific binding in ELISA or Western blotting.

    • Instrument-related issues.

  • Solution:

    • Practice good pipetting technique and ensure accurate cell counting.

    • Avoid using the outer wells of plates or fill them with sterile media to minimize evaporation.

    • Optimize blocking and washing steps in ELISA and Western blotting.

    • Ensure the plate reader or flow cytometer is properly calibrated and maintained.

Problem 4: this compound shows no inhibitory effect at expected concentrations.

  • Possible Cause:

    • Degradation of the inhibitor.

    • Inaccurate inhibitor concentration.

    • The chosen T-cell activation pathway is not solely Lck-dependent.

  • Solution:

    • Prepare fresh stock solutions of this compound and store them properly.

    • Verify the concentration of the stock solution.

    • Confirm that the T-cell stimulation method used is sensitive to Lck inhibition. For example, TCR-mediated activation is highly Lck-dependent.

Troubleshooting_Tree cluster_No_Inhibition cluster_Low_Viability cluster_Poor_Activation cluster_High_Variability Start Experiment Issue No_Inhibition No this compound Effect Start->No_Inhibition Low_Viability Low Cell Viability Start->Low_Viability Poor_Activation Poor T-Cell Activation Start->Poor_Activation High_Variability High Variability Start->High_Variability Check_Inhibitor Check Inhibitor Integrity & Concentration No_Inhibition->Check_Inhibitor Check_Pathway Verify Lck-Dependence of Stimulation No_Inhibition->Check_Pathway Check_Culture Check Culture Conditions & Contamination Low_Viability->Check_Culture Optimize_Isolation Optimize Cell Isolation Protocol Low_Viability->Optimize_Isolation Check_Stimuli Check Stimuli Quality & Concentration Poor_Activation->Check_Stimuli Optimize_Density Optimize Cell Seeding Density Poor_Activation->Optimize_Density Check_Technique Review Pipetting & Assay Technique High_Variability->Check_Technique Check_Instrument Calibrate & Check Instrument High_Variability->Check_Instrument

Caption: Troubleshooting Decision Tree for T-Cell Inhibition Experiments.

References

Lck-IN-2 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lck-IN-2, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor designed to target Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a member of the Src family of tyrosine kinases and plays a crucial role in T-cell receptor (TCR) signaling and T-cell activation.[1] By inhibiting Lck, this compound can be a valuable tool for studying T-cell biology and for investigating the therapeutic potential of Lck inhibition in various diseases, including autoimmune disorders and some types of cancer.[1]

Q2: What are the potential off-target effects of this compound?

A2: Due to the high degree of homology within the ATP-binding site of protein kinases, particularly within the Src family, this compound may exhibit off-target activity against other kinases. Potential off-targets may include other Src family members such as Src, Fyn, and Lyn, as well as other kinases that share structural similarities in their kinase domains. Off-target inhibition can lead to unintended biological effects and complicate the interpretation of experimental results.

Q3: How can I assess the selectivity of my batch of this compound?

A3: It is highly recommended to profile the selectivity of each new batch of this compound. The most comprehensive method is a broad-panel kinase screen, such as a KinomeSCAN or a similar service, which assesses the binding affinity of the compound against a large number of purified kinases. Alternatively, you can perform in-house biochemical assays against a smaller, focused panel of kinases, particularly other Src family members.

Q4: What is a typical starting concentration for this compound in cellular assays?

A4: The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for Lck inhibition in your specific cellular system. A common starting point for such experiments could be in the range of 10 nM to 1 µM.

Q5: Are there any known instances of paradoxical pathway activation with Lck inhibitors?

A5: While not specifically documented for this compound in the provided search results, some kinase inhibitors have been shown to cause paradoxical activation of signaling pathways.[2] This can occur through various mechanisms, such as the inhibitor stabilizing an active conformation of the kinase or by disrupting negative feedback loops.[2] If you observe unexpected increases in the phosphorylation of downstream targets, further investigation into potential paradoxical effects is warranted.

Troubleshooting Guides

Problem 1: Unexpected Phenotype or Cellular Response

Possible Cause 1: Off-target effects

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) or a phospho-specific antibody for a direct downstream target of Lck (e.g., phospho-ZAP70) to confirm that this compound is engaging and inhibiting Lck at the concentrations used.

    • Consult Kinase Selectivity Data: Review any available kinase profiling data for this compound to identify potential off-target kinases that might be responsible for the observed phenotype.

    • Use a Structurally Unrelated Lck Inhibitor: If possible, repeat the experiment with a different, structurally distinct Lck inhibitor. If the phenotype persists, it is more likely to be an on-target effect of Lck inhibition.

    • Rescue Experiment: If a specific off-target is suspected, consider a genetic approach (e.g., siRNA or CRISPR-Cas9 knockout) to deplete the off-target kinase and see if the phenotype is reversed.

Possible Cause 2: Cellular Context and Crosstalk

  • Troubleshooting Steps:

    • Characterize Your Cell Model: Ensure you have a thorough understanding of the signaling pathways active in your specific cell line. Lck's role and the consequences of its inhibition can vary between cell types.

    • Time-Course and Dose-Response Analysis: Perform detailed time-course and dose-response experiments to understand the dynamics of the observed phenotype.

    • Pathway Analysis: Use techniques like Western blotting or phospho-proteomics to analyze the phosphorylation status of key signaling nodes both upstream and downstream of Lck to identify any unexpected pathway modulation.

Problem 2: Discrepancy Between Biochemical and Cellular Potency

Possible Cause 1: Cell Permeability and Efflux

  • Troubleshooting Steps:

    • Assess Cell Permeability: If not already known, determine the cell permeability of this compound. Low permeability will result in a higher IC50 in cellular assays compared to biochemical assays.

    • Consider Efflux Pumps: Many cell lines express ATP-binding cassette (ABC) transporters that can actively pump out small molecules, reducing their intracellular concentration. Co-incubation with known ABC transporter inhibitors can help determine if this is a factor.

Possible Cause 2: High Intracellular ATP Concentration

  • Troubleshooting Steps:

    • ATP-Competitive Nature: this compound is likely an ATP-competitive inhibitor. The high concentration of ATP in cells (millimolar range) will compete with the inhibitor for binding to Lck, leading to a higher apparent IC50 in cellular assays compared to biochemical assays, which are often performed at lower ATP concentrations.[3]

    • Adjust Biochemical Assay Conditions: To better mimic the cellular environment, consider performing your biochemical assays at a higher, more physiologically relevant ATP concentration.

Data Presentation

Table 1: Representative Kinase Selectivity Profile for an Lck Inhibitor

Disclaimer: The following table presents a hypothetical selectivity profile for an Lck inhibitor, as specific public data for this compound was not available in the search results. This is intended as an example of how such data would be presented.

Kinase TargetIC50 (nM)Fold Selectivity vs. LckKinase Family
Lck 5 1 Src
Src5010Src
Fyn7515Src
Lyn15030Src
Yes25050Src
Abl>1000>200Abl
EGFR>1000>200EGFR
VEGFR2>1000>200VEGFR

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)

This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinases (Lck and potential off-target kinases)

  • Kinase-specific peptide substrates

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Kinase Reactions:

    • In each well of a 96-well plate, add 5 µL of a 2X kinase/substrate solution.

    • Add 2.5 µL of this compound at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control.

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate the Reaction:

    • Add 2.5 µL of 4X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.

    • Incubate for 60 minutes at room temperature.

  • Measure Kinase Activity:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Protocol 2: Cellular Assay to Validate Off-Target Effects

This protocol describes a method to assess the impact of this compound on a suspected off-target pathway in a cellular context using Western blotting.

Materials:

  • Relevant cell line expressing both Lck and the suspected off-target kinase.

  • This compound

  • Appropriate cell culture medium and supplements

  • Phosphatase and protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibodies (phospho-specific and total protein) for the suspected off-target and its downstream substrate.

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations (including a concentration that gives maximal Lck inhibition and higher concentrations) for a predetermined amount of time (e.g., 1-4 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer supplemented with phosphatase and protease inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated form of the off-target's substrate.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe for the total protein of the substrate and the off-target kinase to ensure equal loading.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

    • Compare the phosphorylation status of the off-target substrate in this compound treated cells to the vehicle control to determine if the off-target pathway is affected.

Visualizations

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Recruitment CD4_CD8 CD4/CD8 CD4_CD8->Lck Association ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 PI3K PI3K LAT->PI3K Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK SLP76->PLCg1 Gene_Expression Gene Expression (e.g., IL-2) PLCg1->Gene_Expression Downstream Signaling PI3K->Gene_Expression Downstream Signaling Ras_MAPK->Gene_Expression Downstream Signaling

Caption: Simplified Lck signaling pathway in T-cell activation.

Kinase_Inhibitor_Screening_Workflow start Start: Have a Lck Inhibitor Candidate biochemical_screen Primary Biochemical Screen (vs. Lck) start->biochemical_screen kinome_scan Broad Kinome Profiling (e.g., KinomeSCAN) biochemical_screen->kinome_scan cellular_assay Cellular Assays (On-target & Off-target) kinome_scan->cellular_assay data_analysis Data Analysis & Selectivity Assessment cellular_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Not Selective end End: Selective Lck Inhibitor data_analysis->end Selective lead_optimization->biochemical_screen

Caption: Workflow for kinase inhibitor selectivity profiling.

Troubleshooting_Off_Target_Effects start Unexpected Experimental Result with this compound check_on_target Confirm On-Target Engagement (e.g., CETSA)? start->check_on_target on_target_yes Yes check_on_target->on_target_yes   on_target_no No check_on_target->on_target_no   use_alternative Use Structurally Different Lck Inhibitor on_target_yes->use_alternative troubleshoot_assay Troubleshoot Assay (Reagents, Protocol) on_target_no->troubleshoot_assay phenotype_persists Phenotype Persists? use_alternative->phenotype_persists   phenotype_disappears Phenotype Disappears? use_alternative->phenotype_disappears   on_target_effect Likely On-Target Effect phenotype_persists->on_target_effect off_target_effect Likely Off-Target Effect of Original Compound phenotype_disappears->off_target_effect validate_off_target Validate Specific Off-Target (e.g., siRNA, Western Blot) off_target_effect->validate_off_target

Caption: Decision tree for troubleshooting off-target effects.

References

Addressing Lck-IN-2 cytotoxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lck-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cytotoxicity when using this compound in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a multi-target tyrosine kinase inhibitor.[1][2] Its primary target is the Lymphocyte-specific protein tyrosine kinase (Lck), a 56 kDa protein from the Src family of non-receptor tyrosine kinases.[3][4] Lck is essential for initiating the T-cell receptor (TCR) signaling cascade.[3][4] Upon TCR engagement, Lck phosphorylates key motifs on the receptor complex, which leads to the recruitment and activation of downstream signaling molecules like ZAP-70, ultimately resulting in T-cell activation and proliferation.[5][6][7] However, it's important to note that this compound also inhibits other kinases, including Btk, Lyn, and Txk.[1][2]

Q2: Why might I observe cytotoxicity when using this compound in my primary cell cultures?

Cytotoxicity can stem from two main sources: on-target effects and off-target effects.

  • On-Target Effects: Since Lck is crucial for the development, activation, and proliferation of T-cells, inhibiting its function can lead to cell death in lymphocyte cultures.[6][8] This is the expected pharmacological effect in certain immune cell populations.

  • Off-Target Effects: this compound is known to inhibit other tyrosine kinases such as Btk, Lyn, and Txk.[1][2] Inhibition of these unintended targets can lead to unexpected cytotoxic effects, especially in mixed primary cell cultures where these kinases might play essential roles. Off-target toxicity is a recognized challenge for many kinase inhibitors.[9][10] Furthermore, the specific sensitivity can vary greatly between different cell types, a phenomenon known as "cell specific response."[8]

Q3: What are the known inhibitory concentrations (IC50) for this compound?

Published data for compounds identified as "Lck inhibitor 2" and "Lck Inhibitor (compound 25)" show potency in the nanomolar range against the kinase itself and in the micromolar range for cellular effects like cytotoxicity. A summary of this data is presented below.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and related compounds against various targets and in cellular assays.

Compound NameTarget/AssayIC50 ValueReference
Lck inhibitor 2 Lck (kinase)13 nM[1][2]
Btk (kinase)9 nM[1][2]
Lyn (kinase)3 nM[1][2]
Txk (kinase)2 nM[1][2]
Lck Inhibitor (cpd 25) Lck (kinase)7 nM[11]
Lyn (kinase)2.1 nM[11]
Src (kinase)4.2 nM[11]
Syk (kinase)200 nM[11]
T-cell Proliferation0.53 µM[11]
Jurkat T-cell Cytotoxicity0.49 µM[11]

Visualizing Key Processes

To better understand the context of this compound's function and the experimental procedures to assess its effects, refer to the following diagrams.

Lck_Signaling_Pathway Simplified Lck Signaling Pathway TCR TCR/CD4 Lck Lck TCR->Lck Recruits ITAMs ITAMs Lck->ITAMs Phosphorylates ZAP70 ZAP-70 Lck->ZAP70 Activates Lck_IN_2 This compound Lck_IN_2->Lck Inhibits ITAMs->ZAP70 Docks Downstream Downstream Signaling ZAP70->Downstream Activation T-Cell Activation & Proliferation Downstream->Activation

Caption: Simplified Lck Signaling Pathway in T-Cells.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment start Start: Primary Cell Culture prepare_cells Prepare Cells: Plate at optimal density start->prepare_cells treat Treatment: Add serial dilutions of this compound (Include Vehicle & Max Lysis Controls) prepare_cells->treat incubate Incubate: For desired time period (e.g., 24-72 hours) treat->incubate assay Perform Cytotoxicity Assay (e.g., LDH, MTT, etc.) incubate->assay measure Measure Signal: (e.g., Absorbance, Fluorescence) assay->measure analyze Analyze Data: Calculate % Cytotoxicity Determine IC50 measure->analyze end End: Report Results analyze->end

Caption: Workflow for assessing this compound cytotoxicity.

Troubleshooting Guide

Q4: I'm observing high levels of cell death even at very low concentrations of this compound. What could be the cause?

This issue can arise from several factors related to either the compound or the health of your primary cells.

  • Cell Viability Issues: Primary cells are notoriously sensitive.[12] Ensure your baseline cell viability is high before starting the experiment. Problems can be introduced during thawing, plating, or general maintenance.[13]

    • Thawing: Thaw cells rapidly in a 37°C water bath, but add medium drop-wise to avoid osmotic shock. Do not centrifuge sensitive primary cells like neurons immediately after thawing.[12]

    • Seeding Density: Using a cell density that is too low or too high can reduce viability and affect results.[12]

    • Media & Reagents: Ensure your media has the correct pH, buffering capacity, and supplements. Contamination or impurities in reagents can also cause cell death.[14]

  • Compound Potency: Your specific primary cell type may be exquisitely sensitive to the inhibition of Lck or one of its off-targets.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Always include a vehicle-only control to test for solvent effects. DMSO can be harmful to primary cells.

Q5: My cytotoxicity results with this compound are not reproducible. What should I check?

Lack of reproducibility is a common challenge in cell-based assays. Consider the following troubleshooting steps.

Troubleshooting_Tree Troubleshooting Unexpected Cytotoxicity start High/Inconsistent Cytotoxicity Observed check_controls Are controls (Vehicle, Untreated) showing low viability? start->check_controls check_culture Problem is likely with Cell Culture Health check_controls->check_culture Yes check_compound Problem is likely Compound-Related check_controls->check_compound No culture_solutions Review handling procedures: - Thawing protocol - Seeding density - Media quality/pH - Contamination checks check_culture->culture_solutions compound_solutions Verify: - Compound concentration (aliquot degradation?) - Solvent concentration (is it too high?) - Assay protocol (pipetting errors?) - Cell passage number (are cells senescent?) check_compound->compound_solutions

Caption: Decision tree for troubleshooting cytotoxicity.

  • Cell Passage Number: Primary cells have a finite lifespan and can enter senescence after a certain number of population doublings. Using cells from a later passage may yield different results. It is advisable to use early passage cells for experiments.[13]

  • Reagent Variability: Use the same lot of serum, media, and other critical reagents for a set of comparative experiments.[14]

  • Assay Performance: Ensure consistent incubation times and accurate pipetting. For assays like MTT, ensure the formazan crystals are fully solubilized before reading. For LDH assays, avoid excessive forceful pipetting which can artificially lyse cells.

  • Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not degraded. Consider preparing fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity with a Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from cells with damaged membranes, a key indicator of cytotoxicity.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom, opaque-walled plates

  • This compound stock solution (e.g., in DMSO)

  • Vehicle (e.g., sterile DMSO)

  • Commercially available LDH cytotoxicity assay kit

  • 10X Lysis Buffer (provided in most kits)

  • Microplate reader capable of measuring absorbance at the specified wavelength

Procedure:

  • Cell Plating: a. Harvest and count your primary cells. b. Dilute the cell suspension to the optimal seeding density in pre-warmed complete medium. c. Add 100 µL of the cell suspension to each well of the 96-well plate. d. Incubate the plate for 24 hours to allow cells to attach and recover.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete medium. b. Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions. c. Set up Controls (in triplicate):

    • Untreated Control: Cells with medium only.
    • Vehicle Control: Cells with medium containing the highest concentration of vehicle (e.g., DMSO) used.
    • Maximum Lysis Control: 30 minutes before the assay endpoint, add 10 µL of 10X Lysis Buffer to these wells.
    • Medium Background Control: Wells with medium only (no cells).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • LDH Assay: a. Equilibrate the plate and kit reagents to room temperature. b. Transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. c. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. d. Add 50 µL of the reaction mixture to each well containing the supernatant. e. Incubate for 30 minutes at room temperature, protected from light. f. Add 50 µL of Stop Solution (per kit instructions) to each well.

  • Measurement and Analysis: a. Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength of 680 nm. b. Calculate Percent Cytotoxicity: i. Subtract the medium background absorbance from all other readings. ii. Use the formula: % Cytotoxicity = 100 x (Experimental Value - Untreated Control) / (Maximum Lysis Control - Untreated Control)

Protocol 2: Determining IC50 with an MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Items listed in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Plating and Treatment: Follow steps 1 and 2 from the LDH Assay Protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • MTT Addition: a. Add 10 µL of MTT reagent to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: a. Carefully aspirate the medium from each well without disturbing the crystals. b. Add 100 µL of solubilization buffer to each well. c. Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the crystals.

  • Measurement and Analysis: a. Measure the absorbance at 570 nm. b. Calculate Percent Viability: i. Subtract the background absorbance (from wells with no cells) from all readings. ii. Use the formula: % Viability = 100 x (Absorbance of Treated Sample / Absorbance of Vehicle Control) c. Determine IC50: Plot the percent viability against the log of the this compound concentration and use non-linear regression (dose-response, variable slope) to calculate the IC50 value, which is the concentration that results in 50% viability.[15]

References

Technical Support Center: Lck-IN-2 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lck-IN-2 in their experiments. The information is designed to assist in the optimization of dose-response curves and to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound dose-response curve is not sigmoidal. What are the possible causes?

An ideal dose-response curve should exhibit a sigmoidal shape. Deviations from this can be attributed to several factors:

  • Incorrect Concentration Range: The concentrations of this compound tested may be too high or too low to capture the full dynamic range of inhibition. It is recommended to perform a broad-range dose-finding study (e.g., 0.1 nM to 100 µM) to identify the relevant concentration range for generating a complete sigmoidal curve.

  • Compound Solubility Issues: this compound may precipitate at higher concentrations, leading to a plateau or a decrease in inhibition. Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or reducing the highest concentration tested.

  • Assay Interference: At high concentrations, this compound might interfere with the assay technology itself (e.g., fluorescence quenching or enhancement, inhibition of the reporter enzyme). Run a control experiment with the highest concentrations of this compound in the absence of the kinase to check for assay interference.

Q2: I am observing high variability between my replicate wells for the same this compound concentration. How can I improve reproducibility?

Poor reproducibility can stem from several sources. Consider the following troubleshooting steps:

  • Pipetting Accuracy: Ensure your pipettes are properly calibrated and that you are using appropriate pipetting techniques to minimize errors, especially when performing serial dilutions.

  • Cell Seeding Uniformity: If using a cell-based assay, ensure that cells are evenly distributed in the wells of your microplate. Inconsistent cell numbers will lead to variability in the final readout.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the inhibitor and affect cell growth or enzyme activity. To mitigate this, avoid using the outermost wells for experimental data points or ensure proper humidification during incubation.

  • Incomplete Reagent Mixing: Ensure all reagents are thoroughly mixed before and after addition to the assay plate.

Q3: The IC50 value I obtained for this compound is significantly different from the expected value. What could be the reason?

Discrepancies in IC50 values can arise from variations in experimental conditions.[1] Key factors to consider include:

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay.[1] Higher ATP concentrations will lead to a rightward shift in the dose-response curve and a higher apparent IC50. Ensure you are using a consistent and reported ATP concentration, ideally at or near the Km for ATP of the Lck enzyme.

  • Enzyme Concentration: The concentration of the Lck enzyme used in the assay can influence the apparent IC50 value. Use a consistent amount of enzyme across all experiments.

  • Substrate Concentration: Similar to ATP, the concentration of the peptide or protein substrate can also affect the results. Use a substrate concentration at or near its Km for the enzyme.

  • Incubation Time: The pre-incubation time of the inhibitor with the enzyme before initiating the reaction, as well as the reaction time itself, can impact the measured IC50. Standardize these times in your protocol.

Q4: How can I be sure that the inhibitory effect I am seeing is specific to Lck and not due to off-target effects?

Assessing inhibitor selectivity is a critical aspect of drug development.

  • Counter-Screening: Test this compound against a panel of related kinases, particularly other Src family kinases like Lyn and Src, to determine its selectivity profile.[2]

  • Cellular Controls: In cell-based assays, use a cell line that does not express Lck or a Lck-knockout cell line to determine if the observed effects are Lck-dependent.

  • Review Published Data: Refer to any available literature or vendor data on the selectivity of this compound.

This compound Potency and Selectivity Profile

The following table summarizes the in vitro potency of an Lck inhibitor against Lck and other related kinases. This data is essential for designing experiments and interpreting results.

KinaseIC50 (nM)
Lck 7
Lyn2.1
Src4.2
Syk200

Data presented is for a potent Lck inhibitor and should be used as a reference for this compound.[2]

Detailed Experimental Protocol: In Vitro Lck Kinase Assay

This protocol outlines a typical biochemical assay to determine the dose-response curve and IC50 of this compound. This is a general guideline and may need to be optimized for your specific laboratory conditions and reagents.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer. A common formulation is 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.[3]

  • Lck Enzyme: Dilute the recombinant Lck enzyme to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically by performing an enzyme titration.

  • Substrate: Prepare the substrate solution. This can be a synthetic peptide substrate specific for Lck. The concentration should ideally be at the Km of the enzyme for that substrate.

  • ATP: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Km of Lck for ATP.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the dose-response curve. It is recommended to perform a 10-point, 3-fold serial dilution.

2. Assay Procedure (384-well plate format):

  • Add Inhibitor: Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells of the assay plate.

  • Add Lck Enzyme: Add 2 µL of the diluted Lck enzyme to all wells except the "no enzyme" control wells. Add 2 µL of kinase buffer to the "no enzyme" wells.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 2 µL of a 2.5X solution of substrate and ATP in kinase buffer to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

  • Stop Reaction & Readout: Stop the reaction by adding a suitable stop reagent. The detection method will depend on the assay format used (e.g., ADP-Glo™, Z'-LYTE™, HTRF®). Follow the manufacturer's instructions for the chosen detection kit to measure the kinase activity.

3. Data Analysis:

  • Normalization: Normalize the data using the "no enzyme" (or high inhibition) and vehicle control (low inhibition) wells. The formula for percent inhibition is: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

  • Curve Fitting: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Visualizing Key Processes

To aid in understanding the experimental workflow and the biological context of Lck inhibition, the following diagrams are provided.

Lck_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Recruitment CD4_CD8 CD4/CD8 CD4_CD8->Lck Association ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation Lck_IN_2 This compound Lck_IN_2->Lck Inhibition Downstream Downstream Signaling (e.g., LAT, SLP-76) ZAP70->Downstream Activation Activation T-Cell Activation Downstream->Activation

Caption: Lck Signaling Pathway and Point of Inhibition by this compound.

Dose_Response_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, ATP) Inhibitor_Dilution This compound Serial Dilution Add_Inhibitor Add Inhibitor to Plate Inhibitor_Dilution->Add_Inhibitor Add_Enzyme Add Lck Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Start_Reaction Initiate Reaction with Substrate/ATP Mix Pre_Incubate->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Read Stop Reaction & Read Signal Incubate->Stop_Read Normalize Normalize Data (% Inhibition) Stop_Read->Normalize Plot Plot Dose-Response Curve Normalize->Plot Fit Fit to Sigmoidal Model Plot->Fit IC50 Determine IC50 Fit->IC50

Caption: Experimental Workflow for this compound Dose-Response Curve Generation.

References

Technical Support Center: Best Practices for Storing and Handling Lck-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lck-IN-2. This guide is designed for researchers, scientists, and drug development professionals, providing essential information for the effective storage, handling, and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as Lck inhibitor 2, is a potent, multi-targeted tyrosine kinase inhibitor. It is a small molecule compound commonly used in research to study the roles of Lck and other related kinases in cellular signaling pathways. Its CAS number is 944795-06-6.[1][2][3]

Q2: What are the primary molecular targets of this compound?

This compound inhibits several tyrosine kinases. Its inhibitory activity has been quantified with the following IC50 values:

  • Lck: 13 nM

  • Btk: 9 nM and 26 nM

  • Lyn: 3 nM

  • Syk: 26 nM

  • Txk: 2 nM[1][2][3]

Q3: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for storing the compound in both powder and solution form are summarized below.

FormStorage TemperatureDuration
Powder -20°CUp to 3 years[3]
4°CUp to 2 years
Stock Solution -80°CUp to 2 years[1]
-20°CUp to 1 year[1]

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For most cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in cell culture medium - The final concentration of DMSO in the medium is too high. - The compound's solubility limit in the aqueous medium has been exceeded. - Interaction with components in the serum or medium.- Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation.[4][5] - Prepare intermediate dilutions of your this compound stock solution in a serum-free medium before adding to the final culture plate. - Briefly warm the medium to 37°C and vortex gently to aid dissolution.[6]
Inconsistent or unexpected experimental results - Compound degradation due to improper storage or multiple freeze-thaw cycles. - Inaccurate concentration of the stock solution. - Off-target effects of the inhibitor.- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. - Verify the concentration of your stock solution. - Include appropriate controls in your experiment (e.g., vehicle control, positive control with a known Lck activator/inhibitor). - Be aware of the other kinases that this compound inhibits and consider their potential role in your experimental system.
Cell toxicity or death - The concentration of this compound is too high. - The final concentration of the solvent (e.g., DMSO) is toxic to the cells. - The cell line is particularly sensitive to Lck inhibition.- Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and assay. - Ensure the final DMSO concentration is below toxic levels (generally <0.5%).[4][5] - Monitor cell viability using a standard method such as a Trypan Blue exclusion assay or a commercial viability kit.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 335.36 g/mol .[1][2]

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C as recommended.[1]

Western Blot Analysis of Lck Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation of Lck and its downstream targets.

  • Cell Treatment:

    • Plate your cells of interest (e.g., Jurkat T-cells) at an appropriate density and allow them to adhere or recover overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration. Include a vehicle-only (DMSO) control.

    • If applicable, stimulate the cells to activate the Lck pathway (e.g., with anti-CD3/CD28 antibodies).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Lck (Tyr394), total Lck, phospho-ZAP-70, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay

This protocol can be used to determine the cytotoxic effects of this compound on a specific cell line.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Measurement (using MTT assay as an example):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Lck Signaling Pathway

Lck_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR/CD3 Lck Lck TCR->Lck activates CD4_CD8 CD4/CD8 CD4_CD8->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates ITK ITK Lck->ITK phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 PI3K PI3K LAT->PI3K SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ mobilization, Ras/MAPK, NF-κB) PLCg1->Downstream ITK->PLCg1 PI3K->Downstream Lck_IN_2 This compound Lck_IN_2->Lck

Caption: Simplified Lck signaling pathway upon T-cell receptor (TCR) activation.

Experimental Workflow: Western Blot Analysis

WB_Workflow start Start: Seed Cells treat Treat with this compound and/or Stimulant start->treat lyse Cell Lysis & Protein Quantification treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Protein Transfer (Blotting) sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Signal Detection secondary_ab->detect end End: Data Analysis detect->end

Caption: A typical workflow for Western blot analysis to assess Lck inhibition.

References

How to control for vehicle effects with Lck-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Lck inhibitor, Lck-IN-2. The focus is on controlling for potential vehicle effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: this compound is sparingly soluble in aqueous solutions. For in vivo experiments, a common and effective vehicle formulation consists of a mixture of solvents to ensure solubility and bioavailability. A widely used formulation is a combination of DMSO, PEG300, Tween-80, and saline.

Q2: Why is a vehicle control group essential when working with this compound?

A2: The components of the vehicle used to dissolve this compound can have their own biological effects. A vehicle control group, which receives the same volume of the vehicle solution without the inhibitor, is crucial to distinguish the effects of this compound from any effects induced by the vehicle itself. This helps to ensure that the observed results are directly attributable to the inhibition of Lck.

Q3: What are the potential biological effects of the vehicle components?

A3: Each component of the recommended vehicle can have specific biological effects. For instance, Dimethyl sulfoxide (DMSO) can have anti-inflammatory and analgesic properties. Polyethylene glycol (PEG300) is generally considered inert but can have osmotic effects. Polysorbate 80 (Tween-80) is a surfactant that can increase cell membrane permeability. Corn oil, another potential vehicle, has been shown to have immunological effects that can vary between different rodent species.[1][2][3][4][5] Therefore, it is critical to include a vehicle-only control group in your experimental design.

Q4: How should I prepare the vehicle for this compound?

A4: A step-by-step protocol for preparing a common vehicle formulation is provided in the "Experimental Protocols" section of this guide. It is crucial to prepare the vehicle and the this compound formulation fresh for each experiment to ensure consistency and stability.

Troubleshooting Guide: Vehicle-Related Effects

Unexpected or inconsistent results in your experiments with this compound can sometimes be attributed to the vehicle. This guide provides a structured approach to troubleshooting these potential issues.

Problem 1: High variability or unexpected results in the vehicle control group.

Possible Cause Troubleshooting Step
Inconsistent vehicle preparation: Ensure a standardized and reproducible protocol for preparing the vehicle solution is followed for every experiment.
Biological effects of the vehicle: Review the literature for known effects of the vehicle components in your specific animal model and assay. Consider if the observed effects align with reported vehicle-induced changes.
Route of administration: The method of administration (e.g., intraperitoneal, oral gavage) can influence the local and systemic effects of the vehicle. Ensure the administration technique is consistent across all animals.
Contamination of the vehicle: Use sterile, high-purity reagents for vehicle preparation to avoid introducing confounding factors.

Problem 2: The observed effect of this compound is less than expected or absent.

Possible Cause Troubleshooting Step
Poor solubility or precipitation of this compound: Visually inspect the final formulation for any precipitates. Prepare the formulation fresh before each use. The solubility of this compound in the vehicle can be concentration-dependent.
Interaction between this compound and vehicle components: While unlikely with standard vehicles, consider the possibility of chemical interactions. This is generally a lower probability concern with well-established vehicle formulations.
Vehicle-induced counteracting effects: The vehicle itself might be inducing a biological response that masks or opposes the effect of this compound. A thorough analysis of the vehicle control group's data is critical.

Problem 3: Unexplained toxicity or adverse events in treated animals.

Possible Cause Troubleshooting Step
Toxicity of the vehicle: High concentrations of some vehicle components, like DMSO, can be toxic.[6] Ensure the final concentration of each component in the administered dose is within a safe range for the animal model.
Hypersensitivity reaction to the vehicle: Some animals may exhibit hypersensitivity to components like Tween-80.[7] Monitor animals closely after administration for any signs of distress.
Improper administration: Incorrect administration technique can lead to local tissue damage or other adverse effects. Ensure all personnel are properly trained in the administration method.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its common vehicle components.

Table 1: this compound Solubility Data

Solvent Solubility
In Vitro (DMSO)≥ 53.0 mg/mL
In Vivo (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 2.65 mg/mL
In Vivo (10% DMSO, 90% (20% SBE-β-CD in saline))≥ 2.65 mg/mL
In Vivo (10% DMSO, 90% corn oil)≥ 2.65 mg/mL

Table 2: Common In Vivo Vehicle Formulation for this compound

Component Percentage by Volume Purpose
DMSO10%Primary solvent for this compound
PEG30040%Co-solvent to improve solubility
Tween-805%Surfactant to aid in emulsification
Saline (0.9% NaCl)45%Aqueous base

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a 1 mL stock solution of this compound at a final concentration of 2.5 mg/mL. Adjust volumes as needed for your specific experimental requirements.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO:

    • Weigh the appropriate amount of this compound powder.

    • Dissolve it in the required volume of DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • In a new sterile tube, add the following in the specified order, mixing thoroughly after each addition: a. 400 µL of PEG300. b. 100 µL of the 25 mg/mL this compound in DMSO stock solution. c. 50 µL of Tween-80. d. 450 µL of sterile saline.

  • Vortex the final solution gently to ensure it is a clear and homogenous solution.

  • Prepare the vehicle control solution by following the same procedure but substituting the this compound/DMSO stock with 100 µL of pure DMSO.

  • Administer the prepared solutions to the animals as soon as possible after preparation.

Visualizations

Lck_Signaling_Pathway cluster_membrane Cell Membrane TCR_CD3 TCR/CD3 complex ZAP70 ZAP-70 TCR_CD3->ZAP70 recruits & activates CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck recruits & activates Lck->TCR_CD3 phosphorylates ITAMs LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 hydrolyzes ITK ITK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_influx Ca²⁺ Influx IP3->Ca_influx PKC PKC DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Activation Ca_influx->NFAT NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation Ras_MAPK->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression Lck_IN_2 This compound Lck_IN_2->Lck inhibits

Caption: Lck signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_animal Animal Dosing cluster_monitoring Monitoring & Analysis cluster_data Data Interpretation prep_lck Prepare this compound formulation group_lck Administer this compound to treatment group prep_lck->group_lck prep_vehicle Prepare Vehicle control group_vehicle Administer Vehicle to control group prep_vehicle->group_vehicle monitor Monitor animals for clinical signs & behavior group_lck->monitor group_vehicle->monitor endpoint Collect samples at pre-determined endpoint monitor->endpoint analysis Perform downstream analysis (e.g., flow cytometry, Western blot) endpoint->analysis compare Compare results between treatment and vehicle groups analysis->compare conclusion Draw conclusions on the specific effect of this compound compare->conclusion

Caption: Experimental workflow for an in vivo study with this compound and vehicle control.

troubleshooting_logic start Unexpected Experimental Results q1 Are results in the vehicle control group as expected? start->q1 a1_yes No q1->a1_yes No a1_no Yes q1->a1_no Yes check_vehicle Investigate Vehicle Effects: - Preparation consistency - Biological activity - Contamination a1_yes->check_vehicle q2 Is the this compound effect absent or reduced? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No check_formulation Troubleshoot Formulation: - Solubility/Precipitation - Dosing accuracy a2_yes->check_formulation q3 Is there unexpected toxicity? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No check_toxicity Assess Toxicity: - Vehicle component concentration - Administration technique a3_yes->check_toxicity other_factors Consider other experimental variables: - Animal model - Assay variability - Compound stability a3_no->other_factors

Caption: Troubleshooting logic for unexpected results in this compound experiments.

References

Validation & Comparative

Validating the Inhibitory Effect of Lck-IN-2 on Lck Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Lck-IN-2's performance against other commercially available Lck inhibitors. Detailed experimental protocols and supporting data are presented to aid researchers in validating the inhibitory effects of this compound on Lck phosphorylation.

Introduction to Lck Signaling

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and a critical signaling molecule in T-cells.[1][2] Upon T-cell receptor (TCR) engagement, Lck is activated and proceeds to phosphorylate key downstream targets, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine release.[2][3] The regulation of Lck activity is tightly controlled by phosphorylation at two key tyrosine residues: autophosphorylation at Tyr394 in the activation loop leads to its activation, while phosphorylation at the C-terminal Tyr505 by C-terminal Src kinase (Csk) maintains Lck in an inactive state.[4][5][6] Given its pivotal role in T-cell function, Lck has emerged as a significant therapeutic target for autoimmune diseases and certain cancers.[1][7][8]

This compound is a potent and selective inhibitor of Lck. This guide will compare its inhibitory activity with other known Lck inhibitors and provide detailed protocols for its validation.

Comparative Analysis of Lck Inhibitors

The inhibitory potency of this compound is compared with other known Lck inhibitors based on their half-maximal inhibitory concentration (IC50) values obtained from in vitro kinase assays. A lower IC50 value indicates a higher potency.

InhibitorLck IC50 (nM)Other Kinase Targets (IC50 in nM)Selectivity Profile
This compound (Representative) 2 Src (6), SIK1 (10), SIK2 (22), SIK3 (60)Highly selective for Lck and Src over other kinases.[9]
Dasatinib<1Abl (<1), Src (0.8), c-Kit (79)Multi-targeted inhibitor of Abl, Src, and c-Kit.[9]
Saracatinib (AZD0530)2.7c-Yes, Fyn, Lyn, Blk, FgrPotent Src family kinase inhibitor.[9]
Bosutinib-Src (1.2), Abl (1)Dual Src/Abl inhibitor.[9]
PP24Fyn (5)Potent inhibitor of the Src family of protein tyrosine kinases.[9]
RK-24466<1 (Lck 64-509), 2 (Lckcd)-Potent and selective Lck inhibitor.[9]
Nintedanib16VEGFR1/2/3 (34/13/13), FGFR1/2/3 (69/37/108), PDGFRα/β (59/65)Triple angiokinase inhibitor.[9]

Note: Data for this compound is representative of a highly selective inhibitor (WH-4-023) for illustrative purposes.[9]

Experimental Protocols

To validate the inhibitory effect of this compound on Lck phosphorylation, two primary experimental approaches are recommended: an in vitro kinase assay to determine direct enzymatic inhibition and a cell-based Western blot analysis to assess the effect on Lck phosphorylation in a cellular context.

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[10]

Materials:

  • Recombinant Lck enzyme

  • Protein Tyrosine Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)

  • ATP

  • Kinase Assay Buffer

  • This compound and other inhibitors

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound and other test compounds.

  • In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control (e.g., DMSO).

  • Add 5 µL of a solution containing the Lck enzyme and the substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

This method is used to detect the levels of phosphorylated Lck (p-Lck) at its activating site (Tyr394) in cells treated with this compound.[11][12]

Materials:

  • T-cell line (e.g., Jurkat cells)

  • Cell culture medium and supplements

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)

  • This compound

  • Lysis buffer containing phosphatase and protease inhibitors

  • Primary antibodies: anti-p-Lck (Tyr394) and anti-total Lck

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot equipment

Procedure:

  • Cell Culture and Treatment: Culture Jurkat T-cells to the desired density. Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time.

  • T-cell Activation: Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies for a short period (e.g., 2-10 minutes) to induce Lck phosphorylation.[13]

  • Cell Lysis: Immediately lyse the cells on ice with a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[12]

    • Incubate the membrane with the primary antibody against p-Lck (Tyr394) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize the amount of p-Lck to the total Lck, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total Lck.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-Lck to total Lck for each condition to determine the inhibitory effect of this compound.

Visualizations

The following diagram illustrates the central role of Lck in T-cell receptor signaling and the point of inhibition by this compound.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck_inactive Lck (Inactive) pY505 TCR->Lck_inactive Antigen Presentation CD4_CD8 CD4/CD8 CD4_CD8->Lck_inactive Lck_active Lck (Active) pY394 Lck_inactive->Lck_active Autophosphorylation at Y394 ZAP70 ZAP-70 Lck_active->ZAP70 Phosphorylates pZAP70 pZAP-70 ZAP70->pZAP70 Activation Downstream Downstream Signaling (e.g., LAT, SLP-76) pZAP70->Downstream Activation T-cell Activation Downstream->Activation Lck_IN_2 This compound Lck_IN_2->Lck_active Inhibits

Caption: Lck signaling pathway in T-cell activation and its inhibition by this compound.

The diagram below outlines the key steps involved in validating the inhibitory effect of this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay invitro_start Recombinant Lck + Substrate invitro_treat Add this compound invitro_start->invitro_treat invitro_react Initiate Kinase Reaction (ATP) invitro_treat->invitro_react invitro_detect Measure ADP Production invitro_react->invitro_detect invitro_result Determine IC50 invitro_detect->invitro_result incell_start Culture T-cells (e.g., Jurkat) incell_treat Treat with this compound incell_start->incell_treat incell_activate Activate T-cells (anti-CD3/CD28) incell_treat->incell_activate incell_lyse Cell Lysis incell_activate->incell_lyse incell_wb Western Blot for p-Lck (Y394) and Total Lck incell_lyse->incell_wb incell_result Quantify Inhibition incell_wb->incell_result

Caption: Workflow for in vitro and cell-based validation of Lck inhibitors.

References

Lck-IN-2 Versus Other Lck Inhibitors in T-Cell Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Lck-IN-2 and other prominent Lck inhibitors, focusing on their performance in T-cell assays. Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme that initiates the signaling cascade downstream of the T-cell receptor (TCR), making it a key target for modulating T-cell activation and proliferation in various therapeutic areas, including autoimmune diseases and oncology.[1][2][3] This document summarizes available quantitative data, presents detailed experimental protocols for key T-cell assays, and visualizes the Lck signaling pathway to provide a comprehensive resource for researchers.

Lck Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This initiates a downstream signaling cascade involving ZAP-70, LAT, and PLCγ1, ultimately leading to T-cell activation, proliferation, and cytokine production.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 TCR->ZAP70 Recruitment CD4_CD8 CD4/CD8 CD4_CD8->Lck Lck->TCR Phosphorylates ITAMs Lck->ZAP70 LAT LAT PLCg1 PLCγ1 LAT->PLCg1 Recruitment ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ IP3->Ca_ion Mobilization PKC PKC DAG->PKC Activation NFAT NFAT Ca_ion->NFAT Activation NFkB NF-κB PKC->NFkB Activation AP1 AP-1 PKC->AP1 Activation Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: Lck signaling cascade in T-cell activation.

Performance Comparison of Lck Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of this compound and other commonly used Lck inhibitors. It is important to note that while biochemical IC50 values indicate direct enzyme inhibition, cellular IC50 values from T-cell assays provide a more physiologically relevant measure of a compound's efficacy in a biological system.

InhibitorBiochemical IC50 (Lck)T-Cell Proliferation IC50T-Cell Activation Marker IC50Reference(s)
This compound 10.6 nM No public data available No public data available [4]
Dasatinib<1.0 nM~2.8 - 11 nM~10 - 15 nM (CD4+/CD8+ activation)[4][5]
Imatinib~0.6 - 0.8 µM~2.9 - 5.4 µM~5.4 µM (CD25), ~7.3 µM (CD69)[1][6][7][8]
PP24 nMNo direct data; 0.6 µM for tyrosine phosphorylation inhibitionNo public data available[9]

Note: There is currently no publicly available data on the performance of this compound in T-cell specific assays such as T-cell proliferation or activation marker expression. The provided biochemical IC50 for this compound suggests high potency against the isolated enzyme. Further studies are required to characterize its activity in a cellular context.

Experimental Protocols

Detailed methodologies for key T-cell assays are provided below to facilitate the evaluation and comparison of Lck inhibitors.

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a common method for measuring T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.

T_Cell_Proliferation_Workflow cluster_workflow T-Cell Proliferation Assay Workflow node1 Isolate PBMCs or T-cells node2 Label cells with CFSE node1->node2 node3 Culture cells with stimuli (e.g., anti-CD3/CD28) and Lck inhibitors node2->node3 node4 Incubate for 3-5 days node3->node4 node5 Stain for surface markers (e.g., CD4, CD8) node4->node5 node6 Acquire on flow cytometer node5->node6 node7 Analyze CFSE dilution node6->node7

References

On-Target Validation of Lck Inhibitors: A Comparative Guide to siRNA and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor elicits its biological effects through the intended target is a critical step in preclinical development. This guide provides a comparative overview of using small interfering RNA (siRNA) to validate the on-target effects of a representative Lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, alongside alternative methodologies such as the Cellular Thermal Shift Assay (CETSA) and rescue experiments.

Lck is a non-receptor tyrosine kinase that plays a pivotal role in T-cell activation and proliferation.[1] Its involvement in immune responses has made it an attractive target for therapeutic intervention in autoimmune diseases and certain cancers.[2] Small molecule inhibitors designed to block Lck activity hold significant promise; however, demonstrating that their cellular effects are a direct consequence of Lck inhibition, rather than off-target interactions, is paramount for advancing these candidates.[2]

This guide details the experimental protocols for utilizing siRNA to specifically deplete Lck protein levels, thereby phenocopying the effect of a selective Lck inhibitor. Furthermore, it presents two robust alternative methods for on-target validation: CETSA, which measures direct target engagement in a cellular context, and rescue experiments, which utilize a drug-resistant target mutant to demonstrate specificity. Each method's data output, advantages, and limitations are summarized for a comprehensive comparison.

Comparing On-Target Validation Methodologies

Method Principle Primary Data Output Throughput Key Advantages Limitations
siRNA Knockdown Mimics the effect of an inhibitor by reducing the expression of the target protein.Reduction in Lck mRNA (qRT-PCR) and protein (Western Blot) levels, and corresponding phenotypic changes.Low to MediumDirectly links the target protein to a cellular phenotype.Potential for off-target effects of the siRNA itself; compensation by other kinases.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding.[3]A shift in the protein's melting temperature (Tm) or isothermal dose-response fingerprint (ITDRF).[3]Medium to HighDirectly demonstrates target engagement in intact cells or lysates without modifying the compound or protein.[4]Does not directly link target engagement to a cellular phenotype; requires a specific antibody for detection.
Rescue Experiment A drug-resistant mutant of the target protein is expressed in cells to see if it "rescues" the phenotype induced by the inhibitor.Restoration of cell viability or reversal of a phenotypic change in the presence of the inhibitor.LowProvides strong evidence for on-target activity by demonstrating that the inhibitor's effect is dependent on its interaction with the target.Requires the generation and validation of a resistant mutant; may not be feasible for all targets.

I. On-Target Validation Using siRNA

The fundamental principle of this approach is that if a small molecule inhibitor is truly acting on-target, its phenotypic effects should be mimicked by reducing the levels of the target protein through an independent mechanism like RNA interference.

Experimental Workflow for siRNA Validation

siRNA_Workflow cluster_preparation Cell Preparation cluster_transfection siRNA Transfection cluster_treatment Inhibitor Treatment start Seed Cells transfect Transfect with Lck siRNA or Control siRNA start->transfect 24h treat Treat with Lck Inhibitor or Vehicle Control transfect->treat 24-48h qpcr qRT-PCR for mRNA Levels treat->qpcr western Western Blot for Protein Levels treat->western phenotype Phenotypic Assay (e.g., Cell Viability) treat->phenotype

Caption: Workflow for confirming Lck inhibitor on-target effects using siRNA.

Detailed Experimental Protocols

1. siRNA Transfection

This protocol is for a 6-well plate format. Adjust volumes accordingly for other formats.

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 mL of antibiotic-free growth medium. Cells should be 60-80% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 50 pmol of Lck-specific siRNA or a non-targeting control siRNA into 100 µL of serum-free medium.

    • In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent into 100 µL of serum-free medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the media from the cells and wash once with serum-free medium.

    • Add the 200 µL of siRNA-lipid complex to each well, followed by 800 µL of serum-free medium.

    • Incubate the cells for 4-6 hours at 37°C.

    • After the incubation, add 1 mL of growth medium containing 2x the normal serum concentration.

  • Post-Transfection: Incubate the cells for 24-72 hours before proceeding with inhibitor treatment and subsequent analysis.

2. Quantitative Real-Time PCR (qRT-PCR) for Lck mRNA Levels

  • RNA Isolation: 24-48 hours post-transfection, lyse the cells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA, Lck-specific primers, a suitable qPCR master mix (e.g., SYBR Green), and nuclease-free water.

    • Run the qPCR reaction on a real-time PCR instrument. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative expression of Lck mRNA using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH).

3. Western Blot for Lck Protein Levels

  • Protein Extraction: 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for Lck overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Expected Quantitative Data
Experimental Group Normalized Lck mRNA Level (Relative to Control siRNA + Vehicle) Normalized Lck Protein Level (Relative to Control siRNA + Vehicle) Cell Viability (% of Control siRNA + Vehicle)
Control siRNA + Vehicle1.01.0100%
Control siRNA + Lck Inhibitor~1.0~1.0~50%
Lck siRNA + Vehicle~0.2~0.1~55%
Lck siRNA + Lck Inhibitor~0.2~0.1~50%

II. Alternative On-Target Validation Methods

While siRNA is a powerful tool, it is essential to consider alternative and complementary approaches to build a more robust case for on-target activity.

Signaling Pathway of Lck

Lck_Signaling TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 SLP76 SLP-76 LAT->SLP76 downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->downstream Vav1 Vav1 SLP76->Vav1 Vav1->downstream proliferation T-cell Proliferation & Activation downstream->proliferation

Caption: Simplified Lck signaling pathway in T-cell activation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[3]

Experimental Protocol

  • Cell Treatment: Treat intact cells with the Lck inhibitor at various concentrations or with a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Protein Detection: Analyze the amount of soluble Lck in the supernatant by Western blotting or other sensitive protein detection methods like ELISA or mass spectrometry.

  • Data Analysis:

    • Melting Curve: Plot the amount of soluble Lck as a function of temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the inhibitor indicates target engagement.

    • Isothermal Dose-Response Fingerprint (ITDRF): Heat the cells at a single, fixed temperature (typically near the Tm) with varying concentrations of the inhibitor. Plot the amount of soluble Lck against the inhibitor concentration to determine the EC50 of target engagement.

Expected Quantitative Data

Parameter Vehicle Control Lck Inhibitor (Saturating Concentration)
Lck Melting Temperature (Tm) 52°C58°C (Example shift)
ITDRF EC50 N/ACorrelates with cellular potency
Rescue Experiment with a Resistant Mutant

This method provides strong evidence of on-target activity by demonstrating that the inhibitor's effect can be reversed by expressing a form of the target protein that no longer binds the inhibitor.

Experimental Protocol

  • Generation of a Resistant Lck Mutant:

    • Identify a key residue in the ATP-binding pocket of Lck that is crucial for inhibitor binding but not for kinase activity. The "gatekeeper" residue is a common site for such mutations.

    • Use site-directed mutagenesis to create a plasmid encoding Lck with a mutation at this residue (e.g., T316I).

  • Cell Line Engineering:

    • Establish a cell line that stably expresses the drug-resistant Lck mutant. This can be done in a parental cell line or a cell line where the endogenous Lck has been knocked out or knocked down.

  • Inhibitor Treatment and Phenotypic Assay:

    • Treat the parental cells, cells expressing wild-type Lck (if applicable), and cells expressing the resistant Lck mutant with a range of concentrations of the Lck inhibitor.

    • Perform a phenotypic assay, such as a cell viability assay (e.g., CellTiter-Glo), to assess the effect of the inhibitor.

  • Data Analysis: Compare the dose-response curves for cell viability between the different cell lines. A rightward shift in the IC50 for the cells expressing the resistant mutant indicates that the inhibitor's effect is mediated through Lck.

Expected Quantitative Data

Cell Line Lck Inhibitor IC50 (Cell Viability)
Parental Cells50 nM
Cells with Resistant Lck Mutant>1000 nM (Example shift)

Workflow for Alternative Validation Methods

Alternative_Methods_Workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_rescue Rescue Experiment cetsa_start Treat Cells with Inhibitor/Vehicle cetsa_heat Heat Shock at Temperature Gradient cetsa_start->cetsa_heat cetsa_lyse Lyse Cells & Separate Soluble Fraction cetsa_heat->cetsa_lyse cetsa_detect Detect Soluble Lck (e.g., Western Blot) cetsa_lyse->cetsa_detect cetsa_analyze Analyze Tm Shift or ITDRF Curve cetsa_detect->cetsa_analyze rescue_start Generate Resistant Lck Mutant rescue_express Express Mutant in Cells rescue_start->rescue_express rescue_treat Treat with Lck Inhibitor rescue_express->rescue_treat rescue_phenotype Phenotypic Assay (e.g., Cell Viability) rescue_treat->rescue_phenotype rescue_analyze Compare IC50 Shift rescue_phenotype->rescue_analyze

References

Head-to-Head Comparison of Lck Inhibitors: A-770041 vs. PP2

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biochemical and cellular activities of two prominent Lck inhibitors.

This guide provides a detailed, data-driven comparison of two well-characterized inhibitors of the Lymphocyte-specific protein tyrosine kinase (Lck), A-770041 and PP2. Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway and a key target for therapeutic intervention in autoimmune diseases, transplant rejection, and certain cancers. This document summarizes their biochemical potency, kinase selectivity, and cellular effects, supported by experimental data and detailed protocols for key assays.

Performance Data Summary

The following tables summarize the quantitative data for A-770041 and PP2, highlighting their key differences in potency and selectivity.

Table 1: Biochemical Potency (IC50)

KinaseA-770041 (nM)PP2 (nM)
Lck 147 [1][2][3]4 [4][5]
Fyn44,100[1][3]5[4][5]
Src9,100[1][3]-
Fgr14,100[1][3]-
Hck-5[5]
EGFR-480[5]
ZAP-70>100,000>100,000[5]
JAK2->50,000[5]

Table 2: Cellular Activity

AssayA-770041PP2
Inhibition of IL-2 Production (EC50) 80 nM (Concanavalin A-stimulated)[2]Not explicitly found
Inhibition of T-cell Tyrosine Phosphorylation (IC50) -600 nM[4]
T-cell Proliferation Dose-dependent inhibition[6]Not significant at 10 µM in some cancer cell lines[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Biochemical Lck Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the in vitro potency of inhibitors against Lck.

Materials:

  • Recombinant full-length human Lck enzyme

  • Poly (4:1 Glu, Tyr) peptide substrate

  • ATP

  • Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test inhibitors (A-770041, PP2) dissolved in DMSO

  • 384-well plates

Procedure: [8][9][10][11]

  • Prepare Reagents:

    • Thaw all reagents and keep on ice.

    • Prepare a serial dilution of the test inhibitors in DMSO.

    • Prepare the kinase reaction mixture containing Lck enzyme and substrate in Kinase Reaction Buffer.

    • Prepare the ATP solution in Kinase Reaction Buffer.

  • Kinase Reaction:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the Lck enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, and thus to the Lck kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular T-Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of inhibitors on T-cell proliferation.

Materials:

  • T-cell line (e.g., Jurkat) or primary T-cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Test inhibitors (A-770041, PP2) dissolved in DMSO

  • 96-well plates

Procedure: [12][13]

  • Cell Seeding:

    • Harvest and count the T-cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in 100 µL of complete medium.

  • Inhibitor Treatment and Stimulation:

    • Prepare serial dilutions of the test inhibitors in complete medium.

    • Add the diluted inhibitors to the respective wells. Include a vehicle control (DMSO).

    • Add the T-cell mitogen to all wells except for the unstimulated control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. Viable, proliferating cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of proliferation inhibition for each inhibitor concentration compared to the stimulated control.

    • Determine the IC₅₀ or EC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Visualizations

Lck-Mediated T-Cell Receptor Signaling Pathway

The following diagram illustrates the central role of Lck in initiating the T-cell receptor signaling cascade upon antigen presentation.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck ZAP70 ZAP-70 TCR->ZAP70 Recruitment CD4 CD4 CD4->Lck APC APC (Antigen Presenting Cell) APC->TCR Antigen Presentation Lck->TCR Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca Ca²⁺ Release IP3->Ca PKC PKCθ DAG->PKC Ras Ras/MAPK Pathway DAG->Ras NFAT NFAT Ca->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras->AP1 IL2 IL-2 Gene Transcription NFAT->IL2 NFkB->IL2 AP1->IL2 Kinase_Inhibitor_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization Lead Characterization cluster_optimization Lead Optimization HTS High-Throughput Screening (HTS) Biochem_Assay Biochemical Lck Assay (e.g., ADP-Glo) HTS->Biochem_Assay Hit_ID Hit Identification Biochem_Assay->Hit_ID Potency IC₅₀ Determination Hit_ID->Potency Selectivity Kinase Selectivity Profiling Potency->Selectivity Cellular_Assay Cellular Assays (T-cell Proliferation, IL-2) Potency->Cellular_Assay SAR Structure-Activity Relationship (SAR) Selectivity->SAR Cellular_Assay->SAR SAR->Potency Optimization Loop ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy Models ADME->In_Vivo Preclinical_Candidate Preclinical Candidate In_Vivo->Preclinical_Candidate

References

Independent Verification of A-770041's Potency: A Comparative Guide to Lck Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported inhibitory potency of A-770041, a selective Lck inhibitor, with other known inhibitors of the Lymphocyte-specific protein tyrosine kinase (Lck). The aim is to offer a consolidated resource for researchers evaluating Lck inhibitors for their studies. The guide includes a summary of reported IC50 values, a detailed experimental protocol for a common Lck kinase assay, and visualizations of the experimental workflow and the Lck signaling pathway.

Lck Inhibition: A Key Target in Immunology

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation and development. Its inhibition is a key therapeutic strategy for autoimmune diseases and organ transplant rejection. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. This guide focuses on the reported IC50 of A-770041 and compares it with other Lck inhibitors.

Comparative Analysis of Lck Inhibitor IC50 Values

The following table summarizes the reported IC50 values for A-770041 and a selection of other Lck inhibitors. It is important to note that IC50 values can vary between different assay formats and experimental conditions.[1]

InhibitorReported Lck IC50 (nM)Other Kinase Targets (IC50 in nM)Reference
A-770041 147Fyn (44,100), Src (9,100), Fgr (14,100)[2][3][4][5]
PP15Src family kinases[5]
PP24Src family kinases[5]
2-aminopyrimidine carbamate derivative0.6Src (1), Kdr (140), Syk (200), Zap-70 (370), Btk (100)[5]
BMS-2431174Src (632), Fyn (128), Hck (3,840), Blk (336), Lyn (1,320), Fgr (240)[5]

Experimental Protocol: Lck Kinase Activity Assay (ADP-Glo™)

This section details a common biochemical assay used to determine the IC50 of an inhibitor against Lck kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[6]

Materials:

  • Recombinant human Lck enzyme

  • Lck substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test inhibitor (e.g., A-770041) dissolved in DMSO

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Reaction Setup:

    • Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of Lck enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Measurement:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus the Lck kinase activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Lck_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling PLCg1->Downstream

Caption: Simplified Lck signaling pathway in T-cell activation.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor Prepare Inhibitor Dilutions Reaction Incubate Inhibitor, Enzyme, and Substrate/ATP Inhibitor->Reaction Enzyme Prepare Lck Enzyme Enzyme->Reaction Substrate Prepare Substrate/ATP Mix Substrate->Reaction Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Reaction->Stop Detect Generate Luminescence (Kinase Detection Reagent) Stop->Detect Measure Measure Luminescence Detect->Measure Plot Plot Activity vs. [Inhibitor] Measure->Plot Fit Fit Dose-Response Curve Plot->Fit IC50 Determine IC50 Value Fit->IC50

Caption: Experimental workflow for IC50 determination using a kinase assay.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Lck-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for the proper disposal of Lck-IN-2, a multi-target tyrosine kinase inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Crucial Identifier: The information provided pertains to This compound with CAS Number: 944795-06-6 . It is imperative to verify the CAS Number of your compound before proceeding with any disposal protocol. Different inhibitors, such as "Lck inhibitor II" (CAS: 918870-43-6), may have different properties and require distinct disposal methods.

Based on available Safety Data Sheets (SDS) for this compound (CAS: 944795-06-6), the substance is not classified as hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is crucial to consult your institution's specific waste disposal guidelines and local regulations, as these may vary.

Quantitative Data for Disposal

As this compound (CAS: 944795-06-6) is not classified as a hazardous substance, there are no specific quantitative limits for disposal defined by federal regulations. However, institutional and local guidelines for non-hazardous chemical waste should be strictly followed. The table below summarizes general best practices.

ParameterGuidelineCitation
Form of Waste Solid (powder), Solutions (aqueous or solvent-based)
Solid Waste Disposal Small quantities of uncontaminated solid this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained.[2][3]
Aqueous Solution Disposal Small volumes of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, subject to approval from your institution's Environmental Health and Safety (EHS) department and local regulations.[2][4][5]
Solvent-Based Solution Disposal Solutions of this compound in organic solvents should be collected and disposed of as chemical waste through your institution's hazardous waste program. Do not dispose of organic solvents down the drain.[6][7]
Contaminated Materials Personal Protective Equipment (PPE), labware, and other materials contaminated with this compound should be disposed of as non-hazardous solid waste.[2]

Experimental Protocols for Disposal

The proper disposal of this compound should be integrated into your experimental workflow to ensure safety and compliance.

Step 1: Waste Segregation At the point of generation, determine the form of the this compound waste (solid, aqueous solution, or solvent-based solution). Segregate this compound waste from hazardous chemical waste to avoid unnecessary disposal costs.[8]

Step 2: Solid Waste Collection

  • Collect solid this compound waste, including any contaminated items like weighing paper or pipette tips, in a designated, sealed container.

  • Label the container clearly as "this compound Waste (Non-Hazardous)".

  • For disposal, place the sealed container in the regular laboratory trash, unless your institution's policy dictates otherwise.[2][3]

Step 3: Aqueous Solution Handling

  • For small quantities of dilute aqueous solutions, consult your institutional EHS guidelines for drain disposal.

  • If permitted, pour the solution down the drain, followed by a large volume of running water to ensure adequate dilution.[4][5]

  • If drain disposal is not permitted, or for larger volumes, collect the aqueous waste in a clearly labeled container for disposal through your institution's chemical waste program.

Step 4: Solvent-Based Solution Collection

  • Collect all solutions of this compound in organic solvents in a dedicated, properly sealed, and labeled waste container.

  • The label should indicate "Waste Organic Solvent with this compound".

  • Follow your institution's procedures for the pickup and disposal of chemical waste.[6][7]

Step 5: Decontamination

  • Decontaminate any glassware or equipment that has come into contact with this compound using a suitable laboratory detergent and water.

  • Properly cleaned glassware can be reused or disposed of as regular laboratory glass waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Lck_IN_2_Disposal_Workflow start Start: this compound Waste Generated verify_cas Verify CAS Number is 944795-06-6 start->verify_cas consult_sds Consult Safety Data Sheet (SDS) verify_cas->consult_sds  Yes wrong_cas Different CAS Number: Follow specific SDS guidelines for that compound verify_cas->wrong_cas  No determine_form Determine Waste Form consult_sds->determine_form solid_waste Solid Waste (Powder, Contaminated PPE) determine_form->solid_waste Solid aqueous_solution Aqueous Solution determine_form->aqueous_solution Aqueous solvent_solution Solvent-Based Solution determine_form->solvent_solution Solvent package_solid Package in a sealed container solid_waste->package_solid check_local_rules Check Institutional/Local Rules for Drain Disposal aqueous_solution->check_local_rules collect_solvent Collect in a labeled solvent waste container solvent_solution->collect_solvent label_solid Label as 'Non-Hazardous Solid Waste' package_solid->label_solid dispose_trash Dispose in Regular Lab Trash (per institutional policy) label_solid->dispose_trash drain_disposal Dispose down drain with copious water check_local_rules->drain_disposal Permitted collect_aqueous Collect in a labeled container check_local_rules->collect_aqueous Not Permitted / Large Volume ehs_disposal Dispose via Institutional Chemical Waste Program collect_aqueous->ehs_disposal collect_solvent->ehs_disposal

Caption: Disposal workflow for this compound (CAS: 944795-06-6).

References

Essential Safety and Logistical Information for Handling Lck-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), handling, storage, and disposal of Lck-IN-2, a multi-target tyrosine kinase inhibitor. By adhering to these procedural guidelines, you can minimize risks and maintain a safe research environment.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for handling this compound, based on general best practices for small molecule kinase inhibitors.

PPE CategoryItemSpecifications
Hand Protection Disposable GlovesNitrile or latex gloves should be worn at all times when handling the compound or its containers. Inspect gloves for tears or holes before use.
Eye Protection Safety Glasses with Side Shields or GogglesEssential to protect against splashes or airborne particles.
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection Fume HoodAll handling of powdered this compound or preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Receiving and Inspection: Upon receiving a shipment of this compound, inspect the package for any signs of damage or leakage. If the container is compromised, treat it as a spill and follow the appropriate cleanup procedures.

Preparation of Solutions:

  • Work Area Preparation: Ensure the chemical fume hood is clean and operational. Gather all necessary equipment, including vials, solvents, and pipettes.

  • Weighing: If working with the powdered form, carefully weigh the required amount in the fume hood. Avoid creating dust.

  • Dissolving: Add the solvent to the powdered this compound. Gently agitate or vortex until the compound is fully dissolved.

Storage: this compound is typically stored at low temperatures to ensure its stability.[1][2]

Storage ConditionTemperatureDuration
Stock Solution-80°CUp to 2 years
Stock Solution-20°CUp to 1 year

Disposal Plan

The disposal of this compound and any contaminated materials must be handled in accordance with institutional and local regulations for chemical waste.

Waste Segregation:

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Workflow:

G cluster_handling Handling this compound cluster_disposal Disposal of Contaminated Materials start Start: Obtain this compound weigh Weigh Powder in Fume Hood start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Experiment dissolve->use collect_solid Collect Solid Waste (Gloves, Tubes) use->collect_solid collect_liquid Collect Liquid Waste (Unused Solution) use->collect_liquid collect_sharps Collect Sharps use->collect_sharps package_solid Seal in Labeled Hazardous Waste Bag collect_solid->package_solid package_liquid Seal in Labeled Hazardous Waste Container collect_liquid->package_liquid package_sharps Seal Sharps Container collect_sharps->package_sharps end Dispose via Institutional Environmental Health and Safety package_solid->end package_liquid->end package_sharps->end

Diagram: Workflow for Handling and Disposal of this compound.

Lck Signaling Pathway

Lck (Lymphocyte-specific protein tyrosine kinase) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a key role in T-cell activation and immune response. Understanding this pathway is essential for researchers working with Lck inhibitors.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck activates CD4_CD8 CD4/CD8 CD4_CD8->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates SLP76->PLCg1 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg1->Downstream leads to

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.